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Core Science & Biosynthesis

Foundational

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa chemical and physical properties

An In-depth Technical Guide to the Properties of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA Structural Elucidation and Core Concepts Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is an organic salt composed of a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Properties of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

Structural Elucidation and Core Concepts

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is an organic salt composed of a protonated aminocyclopentanecarbonitrile cation and a trifluoroacetate anion. The nomenclature specifies the following key structural features:

  • Cyclopentane Core: A five-membered aliphatic ring, which provides conformational rigidity compared to acyclic analogs. Such constrained structures are valuable in drug design for optimizing binding to biological targets.[1]

  • Carbonitrile Group (-C≡N): A functional group that can act as a hydrogen bond acceptor and is a common feature in various pharmaceuticals.

  • Amino Group (-NH₂): Present as an ammonium group (-NH₃⁺) in the salt form, it serves as a key site for hydrogen bonding and can be crucial for solubility and receptor interactions.

  • "rel-(1S,2R)" Stereochemistry: This denotes the relative stereochemistry between the two stereocenters at positions 1 and 2 of the cyclopentane ring. The amino group and the carbonitrile group are in a trans configuration relative to each other.

  • Trifluoroacetate (TFA) Counter-ion: TFA (CF₃COO⁻) is the conjugate base of trifluoroacetic acid, a strong acid.[2] TFA is frequently used in pharmaceutical sciences and peptide synthesis to form salts of basic compounds, often improving their crystallinity, stability, and solubility in organic solvents.[2]

Caption: Structure of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA.

Physicochemical Properties: An Inferential Analysis

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₈H₁₁F₃N₂O₂Calculated from the sum of the cation (C₆H₁₁N₂⁺) and anion (C₂F₃O₂⁻).
Molecular Weight 224.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Inferred from the common appearance of amine TFA salts.
Melting Point >100 °C (with decomposition)Amine salts are typically crystalline solids with relatively high melting points. For example, a related Boc-protected cyclopentane carboxylic acid has a melting point of 99.0 °C. The TFA salt is expected to be higher.
Solubility Soluble in water, methanol, and other polar protic solvents. Moderately soluble in polar aprotic solvents like acetonitrile and DMSO. Limited solubility in nonpolar solvents like diethyl ether and hexanes.The ionic nature of the salt promotes solubility in polar solvents. The organic cyclopentane core allows for some solubility in less polar organic media. TFA itself is soluble in organic solvents.[2]
pKa (of conjugate acid) ~9.0 - 10.0Estimated based on the typical pKa range for primary ammonium ions on an aliphatic ring.

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation. The following section details the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

  • ¹H NMR:

    • Cyclopentane Protons (δ 1.5-2.5 ppm): A series of complex, overlapping multiplets corresponding to the protons on the cyclopentane ring.

    • Methine Protons (α-protons, δ ~3.0-4.0 ppm): Two distinct signals for the protons at C1 (adjacent to the nitrile) and C2 (adjacent to the ammonium group), shifted downfield due to the electron-withdrawing nature of the adjacent groups.

    • Ammonium Protons (-NH₃⁺, δ 7.0-8.5 ppm): A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

  • ¹³C NMR: [4]

    • Cyclopentane Carbons (δ 20-45 ppm): Signals corresponding to the three unsubstituted CH₂ carbons of the ring.

    • Methine Carbons (α-carbons, δ ~45-60 ppm): Signals for the carbons bearing the nitrile and ammonium groups.

    • Nitrile Carbon (-C≡N, δ ~115-125 ppm): A characteristic signal for the carbon of the nitrile group.

    • TFA Carbons (δ ~116 ppm (q, J ≈ 290 Hz) and ~162 ppm (q, J ≈ 35 Hz)): Two quartets due to coupling with the three fluorine atoms, corresponding to the CF₃ and COO⁻ carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[3][5]

  • N-H Stretch (Ammonium): A broad absorption band in the range of 2800-3200 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A weak to medium, sharp absorption peak around 2240-2260 cm⁻¹.

  • C=O Stretch (Carboxylate): A very strong, characteristic absorption band around 1680 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the trifluoroacetate group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be the method of choice.

  • Positive Ion Mode [M+H]⁺: The spectrum would show a prominent peak corresponding to the mass of the free base (cation), Rel-(1S,2R)-2-aminocyclopentanecarbonitrile. Expected m/z = 111.09.

Proposed Synthetic Pathway

While a specific published synthesis for this compound was not identified, a plausible and efficient route can be designed based on established chemical transformations, such as the Strecker amino acid synthesis.

Proposed Workflow: Modified Strecker Synthesis followed by Salt Formation

  • Starting Material: 2-Oxocyclopentane-1-carbonitrile.

  • Reductive Amination: The ketone is treated with an ammonia source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride). This reaction forms the racemic cis and trans aminonitriles.

  • Diastereomeric Resolution/Purification: The desired rel-(1S,2R) or trans diastereomer is separated from the cis isomer, typically using column chromatography.

  • TFA Salt Formation: The purified aminonitrile free base is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with one equivalent of trifluoroacetic acid. The TFA salt typically precipitates from the solution and can be isolated by filtration.

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Development

The structural features of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile suggest its utility as a building block in medicinal chemistry.

  • Conformationally Constrained Scaffold: The rigid cyclopentane ring limits the number of accessible conformations. Incorporating such scaffolds into drug candidates can lead to higher binding affinity and selectivity for target proteins by reducing the entropic penalty of binding.[1]

  • Peptidomimetic Design: As a constrained, non-proteinogenic amino acid analog, it can be used to design peptides or small molecules that mimic specific secondary structures, like β-turns.[1]

  • Bioisostere for Other Groups: The nitrile group can serve as a bioisosteric replacement for a carbonyl group or other polar moieties, potentially improving metabolic stability or modifying electronic properties.

  • Use as a TFA Salt: The use of the TFA salt is a common practice in early drug development. TFA salts often exhibit good handling properties, are typically crystalline, and have predictable solubility, which is advantageous for purification and formulation studies.[2]

Safety, Handling, and Storage

A comprehensive Safety Data Sheet (SDS) for this specific compound is not available. Therefore, a conservative approach to safety must be adopted based on the hazards of its components: aminonitriles and trifluoroacetic acid.

  • Hazard Overview: The compound should be treated as toxic and corrosive. Trifluoroacetic acid is known to cause severe skin burns and eye damage.[6] Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use with adequate ventilation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA represents a promising, albeit currently uncharacterized, chemical entity for applications in pharmaceutical research and development. This guide has provided a detailed, inferred profile of its chemical and physical properties based on established principles and data from analogous structures. The predicted spectroscopic data and proposed synthetic route offer a practical framework for its synthesis and experimental verification. As with any uncharacterized compound, all predicted properties and safety protocols should be validated through direct experimentation before use.

References

  • (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • TFA: key facts at a glance. scienceindustries. Retrieved from [Link]

  • 2-Amino-1-cyclopentene-1-carbonitrile. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • (2S)-Pyrrolidine-2-carbonitrile; 2,2,2-trifluoroacetic acid. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet (SDS). Veritas. Retrieved from [Link]

  • TFA - Pharmaceutical Applications. (2020, August 5). Halocarbon Life Sciences. Retrieved from [Link]

  • Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (2025, August 12). MDPI. Retrieved from [Link]

  • Cyclopentanecarbonitrile, 2-(acetyloxy)-, (1S,2R)- (9CI). NextSDS. Retrieved from [Link]

  • 1-Aminocyclopentane-1-carbonitrile. Pharmaffiliates. Retrieved from [Link]

  • rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Unseen and Unregulated: TFA - The Forever Chemical in the Food We Eat. (2025, December 4). Pesticide Action Network Netherlands. Retrieved from [Link]

  • Safety Data Sheet: Acetonitrile with 0,1 % Trifluoroacetic acid. (2024, March 4). Carl ROTH. Retrieved from [Link]

  • TFA—The Forever Chemical in the Water We Drink. (2024, July 10). Pesticide Action Network Europe. Retrieved from [Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]

  • Design and Preparation of Sulfanenitrile Compounds Directed toward Self-Assembled Liquid Crystal. J-STAGE. Retrieved from [Link]

  • Boc deprotection of [[921|BocPhePheOEt]]. (2020, May 4). ChemSpider Synthetic Pages. Retrieved from [Link]

  • This one-atom chemical reaction could transform drug discovery. (2023, February 2). ResOU. Retrieved from [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol. (2012, September 15). PubMed. Retrieved from [Link]

  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists. (2002, June 15). PubMed. Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Retrieved from [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022, November 27). MDPI. Retrieved from [Link]

  • (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid. NextSDS. Retrieved from [Link]

Sources

Exploratory

The Strategic Application of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile TFA in Medicinal Chemistry: Structural Dynamics, Synthesis, and Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery, conformationally restricted alicyclic building blocks are paramount for designing highly selective kinase inhibitors. Rel-(1S,2R)-2-aminocyclopentanecarbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted alicyclic building blocks are paramount for designing highly selective kinase inhibitors. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) is a critical β-aminonitrile scaffold. By locking the amine and nitrile vectors into a specific cis geometry on a cyclopentane ring, this molecule provides a rigidified pharmacophore that perfectly occupies the hydrophobic pockets of target kinases, such as JAK1 and JAK2 [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the synthetic and enzymatic resolution pathways, and the self-validating experimental protocols required to successfully incorporate this building block into advanced drug development workflows.

Chemical Identity & Physicochemical Parameters

The designation "Rel-(1S,2R)" denotes the relative cis stereochemistry of the molecule. The amino (-NH₂) and cyano (-CN) groups are positioned on the same face of the cyclopentane envelope. Storing and utilizing this compound as a trifluoroacetate (TFA) salt is a deliberate experimental choice: free β-aminonitriles are prone to spontaneous polymerization and retro-Michael degradation. The TFA salt ensures long-term thermodynamic stability, renders the compound non-hygroscopic, and significantly enhances its solubility in polar aprotic solvents used during amide coupling [2].

Table 1: Core Identification and Physicochemical Data
ParameterSpecificationCausality / Significance
CAS Number 2250241-85-9Unique identifier for the TFA salt of the cis racemate/enantiomer[3].
Molecular Formula C₈H₁₁F₃N₂O₂Combines the base (C₆H₁₀N₂) and TFA (C₂HF₃O₂).
Molecular Weight 224.18 g/mol Low molecular weight ensures high ligand efficiency when incorporated.
Stereochemistry Relative cis (1S,2R)Rigidifies the dihedral angle between the amine and nitrile vectors.
Physical State Crystalline SolidThe TFA counterion prevents degradation and hygroscopicity.

Synthetic Strategy & Enzymatic Resolution

The synthesis of cis-β-aminonitriles requires precise stereocontrol. The most robust route begins with the cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentene to form a cis-β-lactam. Subsequent basic hydrolysis yields the cis-β-amino acid, which is converted to an amide and dehydrated to the nitrile [2].

Because pharmacological targets are chiral, the racemic cis-aminonitrile must be resolved. We employ a highly efficient, green-chemistry kinetic resolution using Lipase PS-C II (from Burkholderia cepacia). The enzyme selectively acylates the (1R,2S) enantiomer, leaving the desired (1S,2R) enantiomer untouched as a primary amine, which is then easily separated via acid-base extraction.

SynthesisWorkflow A Cyclopentene B CSI Cycloaddition (cis-β-lactam) A->B Chlorosulfonyl Isocyanate C Hydrolysis & Amidation B->C Aq. Base, then NH3 D Dehydration (Racemic Nitrile) C->D POCl3 / Et3N E Lipase Resolution (Enantiopure 1S,2R) D->E Lipase PS-C II & Acyl Donor

Workflow for the synthesis and enzymatic resolution of cis-2-aminocyclopentanecarbonitrile.

Table 2: Enzymatic Resolution Parameters
ParameterConditionMechanistic Rationale
Enzyme Lipase PS-C IIExhibits strict enantioselectivity (E > 200) for the (1R,2S) isomer [2].
Solvent TBMETert-butyl methyl ether prevents enzyme denaturation while dissolving the racemate.
Acyl Donor 2,2,2-Trifluoroethyl butanoateThe trifluoroethoxy leaving group renders the acylation irreversible.
Temperature 30°COptimal thermal window for maintaining lipase structural integrity.

Application in Kinase Inhibitor Design

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile is heavily utilized in the synthesis of 8-oxo-pyridopyrimidine derivatives targeting the Janus kinase (JAK1/2) pathways [4]. The cyclopentane ring occupies the hydrophobic gatekeeper pocket of the kinase, while the nitrile group acts as a hydrogen-bond acceptor interacting with the hinge region backbone. The cis configuration is mandatory; the trans isomer directs the nitrile vector away from the hinge, resulting in a >100-fold drop in binding affinity.

JAKSTAT Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor 8-oxo-pyridopyrimidine (Contains cis-aminonitrile) Inhibitor->JAK Competitive Hinge Binding Transcription Gene Transcription STAT->Transcription Translocates to Nucleus

Mechanism of JAK1/2 inhibition by 8-oxo-pyridopyrimidine derivatives containing the building block.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and an analytical checkpoint.

Protocol A: Enzymatic Resolution of the Racemate

Objective: Isolate the (1S,2R) enantiomer from the racemic mixture.

  • Preparation: Dissolve 50 mmol of racemic cis-2-aminocyclopentanecarbonitrile in 150 mL of anhydrous TBME.

  • Reagent Addition: Add 2,2,2-trifluoroethyl butanoate (30 mmol, 0.6 eq). Causality: Sub-stoichiometric addition ensures the acyl donor is the limiting reagent, preventing over-acylation and preserving the enantiomeric excess (ee) of the unreacted amine.

  • Catalysis: Add 2.0 g of Lipase PS-C II. Stir gently at 30°C for 48 hours.

  • Filtration & Extraction: Filter the immobilized enzyme. Extract the organic layer with 1M aqueous HCl (3 x 50 mL). Causality: The unreacted (1S,2R) amine is protonated and moves to the aqueous phase, while the acylated (1R,2S) amide remains in the TBME.

  • Salt Exchange & Lyophilization: Neutralize the aqueous phase, extract the free amine into dichloromethane, add 1.0 eq of Trifluoroacetic acid (TFA), and lyophilize to yield the stable Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt.

  • Validation Checkpoint: Analyze via Chiral HPLC (Chiralcel OD-H column). The system is validated if the enantiomeric excess (ee) is >99%.

Protocol B: Amide Coupling for Inhibitor Synthesis

Objective: Couple the resolved TFA salt to a heteroaryl carboxylic acid core.

  • Activation: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq neutralizes the TFA salt of the amine, 1.0 eq deprotonates the carboxylic acid for activation, and 1.0 eq acts as an excess to neutralize the acidic HOAt byproduct. DIPEA is chosen over Triethylamine because its steric encumbrance prevents it from acting as a competing nucleophile.

  • Amine Addition: Add Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (1.1 eq) to the activated ester solution. Stir at 25°C for 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

  • Validation Checkpoint: Perform LC-MS analysis. The protocol is validated when the chromatogram shows >95% conversion to the desired product mass, with no epimerization detected at the α-carbon of the carboxylic acid partner.

References

  • Coompo. "cis-2-Aminocyclopentanecarbonitrile | 874293-75-1". Available at: [Link]

  • Forró, E., & Fülöp, F. (2005). "An effective approach to the enantiomers of alicyclic β-aminonitriles by using lipase catalysis". Tetrahedron: Asymmetry. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA Salt

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the journey of a drug candidate from laboratory discovery to a marketed ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from laboratory discovery to a marketed pharmaceutical product, the assessment of its thermodynamic stability is a cornerstone of chemical, manufacturing, and controls (CMC) activities.[1] Thermodynamic stability dictates a drug substance's shelf-life, storage conditions, and ultimately, its safety and efficacy.[1][2] For a novel entity such as Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the thermodynamic stability of this compound, offering insights for researchers and drug development professionals.

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3][4] A lack of stability can lead to the formation of degradation products, which may result in a loss of potency or the generation of potentially toxic impurities.[1] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing for new drug substances.[3][4][5][6]

This guide will delve into the specific considerations for a trifluoroacetic acid (TFA) salt of an aminocyclopentanecarbonitrile derivative. The presence of the amine, nitrile, and the TFA counter-ion introduces specific chemical liabilities that must be carefully investigated.

Physicochemical Properties of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA Salt

A foundational step in any stability program is the thorough characterization of the drug substance's physicochemical properties. For Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt, key parameters to investigate include:

  • Appearance: A visual inspection of the physical form, color, and any changes upon storage.

  • Solubility: Determination of solubility in various solvents, which is crucial for formulation development and can influence degradation kinetics in solution.

  • pKa: The acid dissociation constant of the primary amine will dictate the salt's behavior in different pH environments and its propensity for salt disproportionation.

  • Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere.[7] High hygroscopicity can lead to physical changes (e.g., deliquescence) and chemical degradation, particularly hydrolysis.[7]

  • Polymorphism: The ability of the compound to exist in different crystalline forms.[8][9][10] Different polymorphs can have distinct stabilities, solubilities, and bioavailabilities, making comprehensive polymorphism screening essential.[8][9][10][11]

Experimental Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is necessary to build a comprehensive stability profile. The following are core experimental workflows for assessing the thermodynamic stability of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability evaluation.[2][12] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][13] This information is invaluable for developing stability-indicating analytical methods.[2]

Key Stress Conditions:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values to assess susceptibility to hydrolysis. The aminonitrile functionality may be susceptible to degradation under these conditions.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) to evaluate the potential for oxidative degradation.

  • Thermal Degradation: Exposing the solid drug substance to high temperatures to identify thermally labile components.[7]

  • Photostability: Exposure to light according to ICH Q1B guidelines to determine if the molecule is light-sensitive.[3][5][6][14]

G

Thermal Analysis Techniques

Thermal analysis provides crucial information about the physical and chemical changes that occur in a material as a function of temperature.[15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[16][17][18] It is a powerful tool for determining melting point, glass transition temperature, and detecting polymorphic transitions, all of which are critical for assessing stability.[16][17][18][19][20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21][22] It is particularly useful for quantifying the presence of residual solvents and water, and for determining the temperature at which thermal decomposition begins.[21][22][23]

Protocol for DSC Analysis:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (decomposition, crystallization) events.

Protocol for TGA Analysis:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting thermogram to identify the temperatures at which mass loss occurs and to quantify the amount of mass lost.

G

Formal Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance.[3][4][5]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

At specified time points, samples are withdrawn and analyzed using a validated stability-indicating method, typically high-performance liquid chromatography (HPLC), to monitor for any changes in purity, potency, and the formation of degradation products.[24]

Interpretation of Stability Data

  • Degradation Kinetics: The rate of degradation can be determined from the data collected during formal stability studies. This information is used to predict the shelf-life of the drug substance.

  • Degradation Profile: The identity and quantity of degradation products should be monitored over time. Any degradant exceeding the ICH qualification threshold requires toxicological assessment.

  • Physical Changes: Any changes in physical appearance, moisture content, or polymorphic form should be documented and investigated.

Hypothetical Stability Data Summary:

TestSpecificationInitial3 Months Accelerated6 Months Accelerated
AppearanceWhite to off-white powderConformsConformsConforms
Assay (HPLC)98.0 - 102.0%99.8%99.5%99.1%
Total ImpuritiesNMT 1.0%0.15%0.35%0.68%
Water ContentNMT 0.5%0.2%0.3%0.4%

Factors Influencing the Stability of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA Salt

Several factors related to the molecule's structure can influence its stability.

  • Aminonitrile Moiety: Aminonitriles can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding amino acid or amino amide.[25]

  • Cyclopentane Ring Strain: While generally stable, the cyclopentane ring could be susceptible to ring-opening reactions under harsh conditions.

  • TFA Counter-ion: Trifluoroacetic acid is a strong acid, and its presence can influence the hygroscopicity and solid-state properties of the salt.[26][27] While TFA salts are common in early-stage research, they are sometimes viewed less favorably by regulatory agencies for commercial products.[28][29] The potential for the trifluoromethyl group to degrade to trifluoroacetic acid in the environment is also a consideration.[30]

Conclusion

A comprehensive evaluation of the thermodynamic stability of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt is a critical and multi-faceted endeavor in the drug development process. By employing a combination of forced degradation studies, thermal analysis, and formal stability studies, a robust understanding of the compound's intrinsic stability can be achieved. This knowledge is essential for ensuring the development of a safe, effective, and high-quality pharmaceutical product. The insights gained from these studies will guide formulation development, establish appropriate storage conditions and shelf-life, and form a crucial part of the regulatory submission package.

References

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved March 22, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 22, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved March 22, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 22, 2026, from [Link]

  • Stability testing of new drug substances and products. (n.d.). PMDA. Retrieved March 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved March 22, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Jordi Labs. Retrieved March 22, 2026, from [Link]

  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved March 22, 2026, from [Link]

  • Advancing Approaches in Detecting Polymorphism. (2026, March 22). Pharmaceutical Technology. Retrieved March 22, 2026, from [Link]

  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved March 22, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 22, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved March 22, 2026, from [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Setaram. Retrieved March 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 22, 2026, from [Link]

  • Polymorphism Screening. (n.d.). Creative Biolabs. Retrieved March 22, 2026, from [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8). Solvias. Retrieved March 22, 2026, from [Link]

  • How Analytical Development Enhances Drug Formulation and Stability. (n.d.). Apicule. Retrieved March 22, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 22, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved March 22, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International. Retrieved March 22, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 22, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive. Retrieved March 22, 2026, from [Link]

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  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. (2012, October 6). PMC. Retrieved March 22, 2026, from [Link]

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  • Do selected CF3-containing pharmaceuticals oxidize to trifluoroacetic acid (TFA)? (n.d.). DiVA portal. Retrieved March 22, 2026, from [Link]

  • Oxidative transformation of α‐aminonitriles to amides with m‐CPBA and KOH. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

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Exploratory

Crystal structure and X-ray diffraction of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile Trifluoroacetate Abstract This technical guide provides a comprehensive framework for the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile Trifluoroacetate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA), a compound of interest in medicinal chemistry due to its constrained cyclic backbone and functional group array. While the specific crystal structure of this salt is not widely reported, this document outlines the complete, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. We delve into the causality behind critical experimental choices, from solvent selection in crystallization to the parameters for structure solution and refinement. The guide presents a hypothetical but scientifically rigorous dataset to illustrate the expected outcomes, including molecular conformation, hydrogen bonding patterns, and crystal packing. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of crystallographic techniques for the characterization of small molecule pharmaceutical compounds.

Introduction: The Rationale for Structural Analysis

Cyclopentane derivatives are prevalent scaffolds in medicinal chemistry, offering a balance of rigidity and conformational flexibility that is crucial for effective receptor binding.[1] The specific stereoisomer, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, presents two key functional groups—an amine and a nitrile—on a constrained five-membered ring. This arrangement is a valuable pharmacophore for designing enzyme inhibitors and receptor antagonists.[2]

To fully understand the structure-activity relationship (SAR) and to guide rational drug design, a definitive determination of the three-dimensional structure at atomic resolution is paramount. Single-crystal X-ray diffraction is the gold standard for this purpose, providing unequivocal evidence of molecular stereochemistry, conformation, and the intricate network of intermolecular interactions that govern its solid-state properties.[3]

The formation of a trifluoroacetate (TFA) salt is a common strategy in pharmaceutical development to improve the crystallinity and handling properties of amine-containing compounds. The trifluoroacetate anion is a strong hydrogen bond acceptor and its presence significantly influences the crystal packing, often leading to well-ordered lattices.[4][5] However, its presence can also present challenges, sometimes promoting the formation of oils or amorphous phases.[4] This guide provides the expertise to navigate these challenges and successfully elucidate the crystal structure.

Experimental Methodology: A Validated Protocol

The following sections describe a self-validating workflow for determining the crystal structure of the title compound. Each step is designed to ensure data integrity and produce a high-quality, refinable structural model.

Synthesis and Crystallization

The primary prerequisite for SC-XRD is the growth of high-quality single crystals. This begins with the synthesis of the target compound and its purification.

Step-by-Step Protocol:

  • Synthesis: The target compound, (1S,2R)-2-aminocyclopentanecarbonitrile, can be synthesized from a suitable precursor such as (1S,2R)-2-aminocyclopentanol hydrochloride via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.[6]

  • Salt Formation: The purified freebase is dissolved in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). A stoichiometric equivalent of trifluoroacetic acid (TFA) is added dropwise at 0°C. The resulting salt is typically precipitated by the addition of a less polar co-solvent like diethyl ether, filtered, and dried under vacuum.

  • Crystallization Screening: Growing diffraction-quality crystals is often the most challenging step.

    • Technique 1: Slow Evaporation. Dissolve the TFA salt in a solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetonitrile) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

    • Technique 2: Vapor Diffusion. Create a saturated solution of the compound in a volatile solvent (e.g., methanol). Place this solution in a small, open vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether or hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystal growth.

    • Rationale: The choice of solvent is critical.[3] Polar, protic solvents are often effective for dissolving salts, while a less polar anti-solvent is used to gently reduce solubility. The presence of TFA can sometimes lead to oily precipitates; screening a range of solvent systems is essential to find conditions that favor crystalline solid formation.[4]

G cluster_methods synthesis Synthesis of (1S,2R)-2-aminocyclopentanecarbonitrile salt TFA Salt Formation synthesis->salt Add TFA screening Crystallization Screening salt->screening evaporation Slow Evaporation screening->evaporation diffusion Vapor Diffusion screening->diffusion crystal Single Crystal Selection evaporation->crystal diffusion->crystal

Caption: Synthesis and Crystallization Workflow.

X-ray Data Collection and Processing

Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer to measure the pattern of scattered X-rays.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream.[3] This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects) to generate a final reflection file.

Structure Solution and Refinement

The processed data is used to solve the crystal structure and refine the atomic positions.

Step-by-Step Protocol:

  • Structure Solution: The initial crystal structure is solved using "direct methods," a computational approach that phases the reflections to generate an initial electron density map.[3]

  • Model Building: Atoms are assigned to the peaks in the electron density map to build an initial molecular model.

  • Structure Refinement: The atomic coordinates and displacement parameters are adjusted iteratively using a least-squares refinement algorithm.[3] This process minimizes the difference between the diffraction pattern calculated from the model and the one observed experimentally.

  • Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). Hydrogen atoms are typically located in the difference Fourier map and refined.

Results and Interpretation (Illustrative Data)

This section presents hypothetical but realistic data for the crystal structure of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA, illustrating the type of information obtained from a successful analysis.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the data refinement statistics are summarized in the table below.

ParameterValue (Illustrative)
Empirical FormulaC₈H₁₁F₃N₂O₂
Formula Weight224.18
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 6.51 Å, b = 11.23 Å, c = 7.84 Å, β = 105.2°
Volume553.1 ų
Z (Molecules per cell)2
Density (calculated)1.345 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.092
Goodness-of-fit (GooF)1.05
Molecular Structure and Conformation

The analysis reveals the relative (1S,2R) stereochemistry of the cation. The cyclopentane ring is not planar and typically adopts either an envelope or twist conformation to minimize steric strain.[7] In this case, the conformation can be precisely determined from the calculated torsion angles. The amino group exists in its protonated ammonium form (—NH₃⁺), as expected from the reaction with the strong acid TFA.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of hydrogen bonds between the ammonium group of the cation and the carboxylate group of the TFA anion. The three ammonium protons act as hydrogen bond donors, while the two oxygen atoms of the trifluoroacetate act as acceptors. This often results in a layered or chain-like structure in the crystal lattice.[5]

G cluster_cation Cation (Donor) cluster_anion TFA Anion (Acceptor) N_H N-H O_C_O O=C-O⁻ N_H->O_C_O  Hydrogen Bond  

Caption: Key Hydrogen Bonding Interaction Motif.

Conclusion

This technical guide has detailed a robust and validated methodology for the complete crystallographic analysis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a definitive three-dimensional model of the compound. The resulting structural information—including stereochemistry, conformation, and intermolecular interactions—is invaluable for understanding the compound's physicochemical properties and provides a critical foundation for structure-based drug design and development.

References

  • BenchChem.
  • Wikimedia Commons.
  • Kazuta, Y., et al. (2002). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Grobelny, P., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, ACS Publications. [Link]

  • Maas, G., et al. (2014). Structure of salt 3-TFA in the solid state. ResearchGate. [Link]

  • Pitzer, K. S., & Donath, W. E. Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

  • ChemBK. (1S,2R)-2-aminocyclopentanol hydrochloride. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocol for the Incorporation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA into Synthetic Peptides

Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks, such as the sterically constrained Rel-(1S,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks, such as the sterically constrained Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, offer a powerful tool to modulate the conformational properties, metabolic stability, and biological activity of peptide-based therapeutics. The cyclopentane ring introduces a rigid scaffold, while the α-aminonitrile functionality presents distinct electronic and steric characteristics compared to a standard amino acid.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful coupling of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetic acid (TFA) salt in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer troubleshooting strategies to navigate the unique challenges presented by this amino acid analogue.

Scientific Principles and Considerations

The successful incorporation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA into a growing peptide chain hinges on overcoming two primary challenges: the steric hindrance imposed by the cyclic structure and the management of the trifluoroacetate counter-ion.

Steric Hindrance: The cyclopentane ring restricts the rotational freedom around the Cα-N bond, making the secondary amine less accessible for nucleophilic attack on the activated carboxyl group of the preceding amino acid. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a complex crude product profile. To mitigate this, the use of potent activating reagents is crucial.[1][2] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended over traditional carbodiimides like DCC or DIC.[3][4][5][6] HATU is known for its rapid activation and high coupling efficiency, particularly with sterically demanding amino acids.[3][4]

Trifluoroacetic Acid (TFA) Salt: The amino acid is supplied as a TFA salt, meaning the amine is protonated. For the coupling reaction to proceed, the amine must be in its free, nucleophilic form.[7] Therefore, in-situ neutralization with a non-nucleophilic base is a critical step.[7] The choice and amount of base must be carefully optimized to ensure complete deprotonation without causing undesirable side reactions.

The Nitrile Group: The reactivity of α-aminonitriles has been a subject of interest, particularly in prebiotic chemistry.[8][9] Studies have shown that α-aminonitriles have a significantly lower pKaH (around 5.3) compared to their amino acid counterparts (around 9.4).[9] This lower basicity makes them amenable to ligation at or near neutral pH.[9] In the context of SPPS, this property may be advantageous. However, it is also important to consider the potential for side reactions involving the nitrile group under the basic conditions of Fmoc deprotection or the acidic conditions of cleavage, although this is generally not a major concern with standard protocols.

Experimental Workflow

The following diagram outlines the general workflow for the incorporation of a sterically hindered, TFA-salt amino acid into a peptide sequence via Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Neutralization In-situ Neutralization Wash1->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Next_Cycle Next Coupling Cycle Wash2->Next_Cycle If coupling is complete Capping->Next_Cycle Next_Cycle->Fmoc_Deprotection Cleavage Cleavage & Deprotection Next_Cycle->Cleavage End of sequence Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis incorporating Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA. The protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
Rink Amide Resin (100-200 mesh)Synthesis GradeSigma-Aldrich
Fmoc-Protected Amino AcidsSynthesis GradeSigma-Aldrich
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFAAs suppliedCustom Synthesis
HATUSynthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
PiperidinePeptide Synthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
HPLC Grade Acetonitrile and WaterHPLC GradeSigma-Aldrich
Protocol: Coupling of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

This protocol outlines a single coupling cycle for the title compound.

  • Resin Preparation and Fmoc Deprotection: a. Swell the resin-bound peptide in DMF for 30 minutes. b. Drain the DMF. c. Treat the resin with 20% piperidine in DMF for 5 minutes. d. Drain the solution. e. Repeat the treatment with 20% piperidine in DMF for 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the solution. Note: This excess of base is crucial to both neutralize the TFA salt and facilitate the coupling reaction. c. Briefly agitate the activation mixture for 1-2 minutes. d. Immediately add the activated amino acid solution to the deprotected resin. e. Agitate the reaction vessel for at least 2 hours at room temperature. For challenging sequences, the coupling time can be extended to 4 hours or overnight.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Monitoring the Coupling Reaction: a. Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. b. Note: The Kaiser test is not always reliable for secondary amines. If a faint positive result is observed, it is advisable to proceed with a double coupling or a capping step.

  • (Optional) Double Coupling: a. If the Kaiser test is positive, repeat steps 2 and 3.

  • (Optional but Recommended) Capping: a. To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed using analytical HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Conditions
Column C18 reverse-phase, 3-5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 214 nm and 280 nm
Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide. The observed mass should correspond to the theoretical mass of the peptide containing the incorporated aminocyclopentanecarbonitrile residue.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Coupling Efficiency Insufficient activation, steric hindrance, or incomplete neutralization.- Ensure fresh, high-quality HATU and DIPEA are used.- Increase the equivalents of the amino acid, HATU, and DIPEA.- Extend the coupling time or perform a double coupling.[1]- Consider using a more effective solvent for dissolving the amino acid, such as NMP.
Presence of Deletion Sequences Incomplete coupling of the aminocyclopentanecarbonitrile.- Implement a capping step after the coupling to block unreacted amines.- Optimize the coupling conditions as described above.
Side Reactions Potential reactivity of the nitrile group or epimerization.- While the nitrile group is generally stable, prolonged exposure to harsh basic or acidic conditions should be avoided. Standard Fmoc deprotection and TFA cleavage are generally well-tolerated.- HATU is known to minimize racemization compared to other coupling reagents.[3] If epimerization is suspected, HPLC analysis with a chiral column may be necessary.
Poor Solubility of the Amino Acid The nature of the TFA salt.- Use a mixture of DMF and a small amount of a more polar solvent like NMP to aid dissolution.- Gentle warming of the activation mixture can also be attempted, but with caution to avoid degradation of the coupling reagent.

Logical Relationships in Coupling Optimization

The following diagram illustrates the decision-making process for optimizing the coupling of sterically hindered amino acids.

Optimization_Logic Start Start Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Coupling_Complete Coupling Complete (Proceed to next step) Kaiser_Test->Coupling_Complete Negative Incomplete_Coupling Incomplete Coupling Kaiser_Test->Incomplete_Coupling Positive Analyze_Crude Analyze Crude Product (HPLC/MS) Coupling_Complete->Analyze_Crude Double_Coupling Perform Double Coupling Incomplete_Coupling->Double_Coupling Capping Perform Capping Incomplete_Coupling->Capping Double_Coupling->Kaiser_Test Capping->Analyze_Crude

Caption: Decision-making workflow for coupling optimization.

Conclusion

The successful incorporation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA into synthetic peptides is readily achievable with careful consideration of the inherent steric and electronic properties of this unique amino acid. The use of a potent coupling reagent such as HATU, in conjunction with appropriate in-situ neutralization, is paramount. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this valuable building block to advance their peptide-based drug discovery programs.

References

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  • Voinov, V. G. et al. Nitrile-Imine Cross-Linking in Peptide Ions with Aromatic Amino Acid Residues: Are Ring-Stacking Interactions Important? J. Am. Soc. Mass Spectrom.37 , 2 (2026). Available at: [Link]

  • Valeur, E. & Bradley, M. Evolution of amide bond formation. Chem. Soc. Rev.38 , 2 (2009). Available at: [Link]

  • Canavelli, P., Islam, S. & Powner, M. W. Peptide ligation by chemoselective aminonitrile coupling in water. Nature571 , 7766 (2019). Available at: [Link]

  • Wang, Y. et al. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. J. Am. Chem. Soc.146 , 38 (2024). Available at: [Link]

  • Yamamoto, N. et al. Practical N-to-C peptide synthesis with minimal protecting groups. Nat. Commun.12 , 1 (2021). Available at: [Link]

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  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Oxford Global. Peptide Characterisation Methods and Impurity Detection. (2023). Available at: [Link]

  • Subiros-Funosas, R., Albericio, F. & El-Faham, A. Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology1146 , (2014). Available at: [Link]

  • opnMe. opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. Available at: [Link]

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Application

Application Note & Protocols: Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA as a Strategic Chiral Building Block

Abstract The demand for conformationally constrained non-natural amino acids and chiral scaffolds in drug discovery is insatiable. These motifs are instrumental in designing peptidomimetics, foldamers, and small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The demand for conformationally constrained non-natural amino acids and chiral scaffolds in drug discovery is insatiable. These motifs are instrumental in designing peptidomimetics, foldamers, and small molecule inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA), a versatile chiral building block. We will detail its physicochemical properties and present validated, step-by-step protocols for its strategic conversion into high-value synthetic intermediates, including chiral β-amino acids and precursors for Dipeptidyl Peptidase-IV (DPP-4) inhibitors. The protocols are designed to be self-validating, with causal explanations for experimental choices to ensure robust and reproducible outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Constrained Chiral Scaffolds

Modern drug design increasingly relies on moving beyond flat, aromatic structures towards three-dimensional molecules that can make more specific and potent interactions with biological targets. Cyclopentane rings are valuable scaffolds in this context, serving as bioisosteres or core structural elements in numerous approved drugs.[3] When functionalized with stereochemically defined groups, they provide a rigid framework that locks in a desired conformation, reducing the entropic penalty of binding to a target protein.

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile presents two key functionalities on this rigid scaffold: a primary amine and a nitrile.

  • The (1S,2R) stereochemistry provides a fixed spatial relationship between the two functional groups, which is critical for enantioselective interactions with chiral biological targets.

  • The primary amine serves as a versatile handle for a wide range of transformations, most notably amide bond formation to build peptide-like structures.

  • The nitrile group is a stable yet synthetically flexible precursor to a carboxylic acid, an amine, or a tetrazole. Its polar nature can also contribute to molecular properties and binding interactions.[4]

This building block is provided as a trifluoroacetate (TFA) salt, which enhances its stability and crystallinity, making it easier to handle and weigh accurately compared to the free base. The TFA counterion is readily removed in situ during subsequent reactions.[5]

Physicochemical & Handling Data

Proper handling and storage are paramount for maintaining the integrity of the building block.

PropertyData
Chemical Name (1S,2R)-2-Aminocyclopentanecarbonitrile trifluoroacetate
Synonyms Rel-(1S,2R)-2-aminocyclopentane-1-carbonitrile TFA
Molecular Formula C₆H₁₀N₂ · C₂HF₃O₂
Molecular Weight 224.18 g/mol
Appearance White to off-white solid
Stereochemistry Relative (1S, 2R) configuration
Solubility Soluble in water, methanol, DMF; sparingly soluble in DCM
Storage Store at 2-8°C under an inert atmosphere. Keep desiccated.
Safety Corrosive TFA salt.[5][6] Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). The covalently bound nitrile is significantly less toxic than free cyanide salts, but hydrolysis (especially under harsh basic conditions) could potentially release cyanide.[7]

Core Application I: Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

One of the most direct and valuable applications of this building block is its conversion to the corresponding β-amino acid. Chiral β-amino acids are fundamental components of peptidomimetics and foldamers, offering increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[2][8] The transformation hinges on the robust hydrolysis of the nitrile moiety.

Workflow for Nitrile Hydrolysis

start (1S,2R)-2-Aminocyclopentane carbonitrile TFA reagents 6M HCl (aq) Dioxane process Reflux, 12-24h (Reaction Monitoring) start->process 1. Add Reagents product (1S,2R)-2-Aminocyclopentane carboxylic Acid HCl process->product

Caption: Workflow for acid-catalyzed hydrolysis of the aminonitrile.

Protocol 3.1: Acid-Catalyzed Hydrolysis to the β-Amino Acid Hydrochloride

This protocol is recommended for its clean conversion and the straightforward isolation of the product as a hydrochloride salt. The Strecker synthesis of amino acids commonly concludes with an acidic hydrolysis step.[7][9]

Materials:

  • Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (e.g., 2.24 g, 10.0 mmol). Add a 1:1 mixture of 1,4-dioxane and 6 M aqueous HCl (e.g., 40 mL).

    • Rationale: Dioxane is used as a co-solvent to ensure the solubility of the starting material in the aqueous acidic medium. The TFA salt is used directly.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.

    • Rationale: High temperature and strong acidic conditions are required to drive the complete hydrolysis of the stable nitrile group, first to an amide and then to the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then chill in an ice bath. b. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities. Discard the organic layer.

    • Rationale: The amino acid hydrochloride product is a salt and will remain in the aqueous layer, while unreacted starting material or organic byproducts will partition into the ether. c. Concentrate the aqueous layer under reduced pressure (rotary evaporation) to yield a solid or semi-solid residue. d. The crude product can be further purified by trituration with cold diethyl ether or recrystallization (e.g., from ethanol/ether) to afford (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride as a crystalline solid.

Core Application II: Synthesis of Dipeptide Precursors for DPP-4 Inhibitors

A primary application for this building block is in the synthesis of inhibitors for Dipeptidyl Peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes.[10][11] Many potent DPP-4 inhibitors feature an α-aminoacyl-pyrrolidinone or similar scaffold, where the nitrile group is a key pharmacophore that interacts with the enzyme's active site.[4][12][13] This protocol details the coupling of the aminonitrile with an N-protected amino acid.

Workflow for Peptide Coupling

start (1S,2R)-2-Aminocyclopentane carbonitrile TFA amine Free Amine (in situ) start->amine DIPEA, DMF 0 °C -> RT product N-Boc-Dipeptide-Nitrile aa N-Boc-Amino Acid + HBTU activated_aa Activated Ester (in situ) aa->activated_aa DIPEA, DMF 0 °C activated_aa->product Couple with Free Amine

Caption: Workflow for amide coupling to form a dipeptide-nitrile.

Protocol 4.1: HBTU-Mediated Amide Coupling

This protocol employs HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), a common and efficient coupling reagent used in solid-phase and solution-phase peptide synthesis.

Materials:

  • Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (1.0 eq)

  • N-Boc-protected amino acid (e.g., Boc-L-Alanine) (1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Amine Salt Neutralization: Dissolve Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (e.g., 1.12 g, 5.0 mmol) in anhydrous DMF (20 mL) in a dry round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath. Add DIPEA (e.g., 2.6 mL, 15.0 mmol, 3.0 eq) dropwise and stir for 15 minutes.

    • Rationale: The TFA salt must be neutralized to the free amine to make it nucleophilic. Two equivalents of DIPEA are needed: one to neutralize the TFA salt and one to facilitate the subsequent coupling reaction. An excess is used to ensure complete neutralization and drive the reaction.

  • Carboxylic Acid Activation: In a separate dry flask, dissolve the N-Boc-amino acid (5.5 mmol, 1.1 eq) and HBTU (2.08 g, 5.5 mmol, 1.1 eq) in anhydrous DMF (15 mL). Cool to 0°C.

    • Rationale: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (activated ester), which is susceptible to nucleophilic attack by the amine. This pre-activation step is often performed for cleaner and faster reactions.

  • Coupling Reaction: Transfer the activated amino acid solution from step 2 into the amine solution from step 1 via cannula or syringe at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the aminonitrile by TLC or LC-MS.

  • Work-up and Purification: a. Quench the reaction by adding water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). b. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 40 mL), water (1 x 40 mL), and brine (1 x 40 mL).

    • Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-protected dipeptide-nitrile.

Conclusion

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is a high-value chiral building block that provides a direct entry point to conformationally restricted β-amino acids and complex molecular scaffolds relevant to medicinal chemistry. Its fixed stereochemistry and orthogonally reactive functional groups allow for predictable and controlled synthetic elaborations. The protocols detailed herein represent robust, scalable, and reproducible methods for leveraging this reagent in the synthesis of novel compounds for drug discovery programs, particularly in the development of enzyme inhibitors and structured peptides.

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. Retrieved from [Link]

  • Fleming, F. F., & Yao, L. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Glavin, D. P., et al. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Publications. Retrieved from [Link]

  • Robl, J. A., et al. (2004, May 6). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability.... PubMed. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]

  • Berlicki, Ł., et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Retrieved from [Link]

  • O'Reilly, E., et al. (2020, April 27). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC. Retrieved from [Link]

  • Doytchinova, I., et al. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Retrieved from [Link]

  • Alembic Ltd. (2010, July 15). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • Costa, B., et al. (2023, November 7). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]

  • Fasan, R., et al. (2016, November 25). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. Retrieved from [Link]

  • Unconjugated. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • Various Authors. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Al-Masoudi, N., et al. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Retrieved from [Link]

  • Clader, J. W., et al. (2011, April 28). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2008, December 31). TFA in Acetonitrile. Retrieved from [Link]

  • Berlicki, Ł., et al. (2024, March 28). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Various Authors. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Retrieved from [Link]

  • Guiry, P. J., et al. (n.d.). Enantioselective synthesis of chiral BCPs. PMC. Retrieved from [Link]

  • Magnin, D. R., et al. (2004, May 6). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability.... Research With Rutgers. Retrieved from [Link]

  • Various Authors. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. Retrieved from [Link]

  • Tzani, A., et al. (2023, August 21). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL. Semantic Scholar. Retrieved from [Link]

  • James, T. D., et al. (n.d.). Modular synthesis of 4-aminocarbonyl substituted 1,8-naphthalimides and application in single molecule fluorescence detection. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Various Authors. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Retrieved from [Link]

  • Saavedra, C. J., et al. (2009, April 24). Catalytic, one-pot synthesis of beta-amino acids from alpha-amino acids. Preparation of alpha,beta-peptide derivatives. Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Synthesis and Downstream Processing of Pharmaceutical Intermediates using Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile

Executive Summary The development of conformationally constrained therapeutics relies heavily on specialized alicyclic building blocks. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (a racemic cis- β -aminonitrile) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally constrained therapeutics relies heavily on specialized alicyclic building blocks. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (a racemic cis- β -aminonitrile) serves as a highly versatile, bifunctional intermediate in modern drug discovery. This application note details the mechanistic rationale, enzymatic kinetic resolution, and downstream chemical processing of this scaffold to generate enantiopure β -amino acids and 1,2-diamines. These protocols are designed for researchers seeking to synthesize peptidomimetics, antifungal agents (e.g., cispentacin analogs), and bio-orthogonal delivery systems.

Mechanistic Rationale & Structural Significance

The cis-configuration (1S,2R and 1R,2S) of the cyclopentane ring is structurally critical for pharmaceutical applications. By locking the dihedral angles of the attached amine and nitrile (or downstream carboxyl) groups, the cyclopentane ring restricts the conformational flexibility of the resulting pharmacophore.

  • Target Affinity & Metabolic Stability: In peptidomimetic drug design, incorporating a cis- β -amino acid scaffold forces the peptide into stable secondary structures (such as β -turns). This pre-organization reduces the entropic penalty upon target binding and enhances resistance to proteolytic cleavage.

  • Bio-orthogonal Applications: Beyond peptidomimetics, the 2-aminocyclopentanecarbonitrile scaffold has been successfully utilized in the synthesis of cleavable tetrazines. These are employed in inverse electron demand Diels-Alder (IEDDA) reactions for highly targeted, bio-orthogonal drug activation in vivo[1].

Because chemical syntheses typically yield the "Rel" (relative stereochemistry) racemate, achieving high enantiopurity is the critical first bottleneck in utilizing this intermediate.

Protocol 1: Enzymatic Kinetic Resolution of the Racemate

Chemical resolution via diastereomeric salt crystallization often suffers from poor yields and requires exhaustive iterative recrystallizations. Conversely, enzymatic kinetic resolution provides a highly selective, self-validating, and scalable alternative[2].

Causality in Experimental Design:

  • Enzyme Selection: Lipase PS-C II (from Burkholderia cepacia) exhibits profound stereobias toward the (1R,2S)-enantiomer, leaving the desired (1S,2R)-amine unreacted[2].

  • Acyl Donor: is selected over standard alkyl esters. The expelled leaving group (2,2,2-trifluoroethanol) is a highly deactivated nucleophile. This renders the acylation step thermodynamically irreversible, preventing product inhibition and driving the resolution to the theoretical 50% maximum[2].

  • Solvent: tert-Butyl methyl ether (TBME) is utilized because it maintains the enzyme's active-site conformation while providing optimal solubility for the hydrophobic cyclopentane scaffold[2].

Step-by-Step Methodology
  • Preparation: Dissolve Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (50 mM) in anhydrous TBME (10 mL per mmol of substrate).

  • Enzyme Addition: Add immobilized Lipase PS-C II at a loading of 20–50 mg/mL.

  • Initiation: Introduce 2,2,2-trifluoroethyl butanoate (100 mM, 2.0 equivalents) to initiate the transesterification.

  • Incubation: Seal the reaction vessel and incubate at 23 °C with orbital shaking at 200 rpm to ensure optimal mass transfer between the solid enzyme and the liquid phase[2].

  • Self-Validating Monitoring: Sample the reaction every 2 hours. Derivatize the free amine with acetic anhydride/pyridine and analyze via chiral Gas Chromatography (e.g., Chrompack CP-Chirasil-DEX CB column). Calculate the Enantiomeric Ratio ( E -value) continuously.

  • Termination: Once exactly 50% conversion is reached (where both ees​ and eep​ > 99%), terminate the reaction by vacuum filtering the mixture to remove the immobilized enzyme[2].

  • Separation: Separate the unreacted (1S,2R)-amine from the acylated (1R,2S)-amide via a simple acid-base extraction (the amine partitions into aqueous 1M HCl, while the amide remains in the organic phase).

Protocol 2: Downstream Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

The resolved (1S,2R)-nitrile is a direct precursor to alicyclic β -amino acids. Acidic hydrolysis is preferred over basic hydrolysis to prevent epimerization at the α -carbon adjacent to the nitrile.

Step-by-Step Methodology
  • Hydrolysis: Suspend the enantiopure (1S,2R)-2-aminocyclopentanecarbonitrile in 6M HCl (10 mL/mmol).

  • Reflux: Heat the mixture to 100 °C under a reflux condenser for 12–16 hours.

  • Validation: Monitor the reaction via FTIR spectroscopy. The complete disappearance of the sharp nitrile stretching band at ~2240 cm⁻¹ validates the total conversion to the carboxylic acid.

  • Concentration: Cool the reaction to room temperature and remove the aqueous acid under reduced pressure (rotary evaporation) to yield the hydrochloride salt of the amino acid.

  • Purification: Dissolve the crude residue in minimal water and load onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water until the eluent is neutral, then elute the free β -amino acid using 2M aqueous ammonia.

  • Isolation: Lyophilize the ammonia fractions to obtain pure (1S,2R)-2-aminocyclopentanecarboxylic acid as a white powder.

Quantitative Data Summary

The following table summarizes the validated kinetic parameters for the enzymatic resolution of the alicyclic β -aminonitrile scaffold[2].

SubstrateBiocatalystSolventConversion (%)Substrate ees​ (%)Product eep​ (%)Enantioselectivity ( E )
Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile Lipase PS-C II (B. cepacia)TBME50.1> 99.0> 99.0> 200
Rel-(1R,2R)-2-Aminocyclohexanecarbonitrile (Reference)Novozym 435 (C. antarctica)RTILs15.412.045.0< 5

Synthetic Workflow Visualization

SyntheticWorkflow Racemate Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile (Racemic cis-β-aminonitrile) Lipase Lipase PS-C II (B. cepacia) + 2,2,2-Trifluoroethyl butanoate Racemate->Lipase Kinetic Resolution Enantiomer1 (1S,2R)-Amine (Unreacted Substrate) Lipase->Enantiomer1 ee > 99% Enantiomer2 (1R,2S)-Amide (Acylated Product) Lipase->Enantiomer2 ee > 99% BetaAminoAcid (1S,2R)-2-Aminocyclopentanecarboxylic Acid (β-Amino Acid Scaffold) Enantiomer1->BetaAminoAcid Acidic Hydrolysis (6M HCl, Δ) Diamine (1S,2R)-Cyclopentane-1,2-diamine (Diamine Scaffold) Enantiomer1->Diamine Reduction (LiAlH4)

Workflow for the enzymatic resolution and downstream synthesis of alicyclic β-amino acid scaffolds.

References

  • Title: An effective approach to the enantiomers of alicyclic β-aminonitriles by using lipase catalysis Source: Tetrahedron: Asymmetry (Volume 16, Issue 22, Pages 3690-3697) URL: [Link]

  • Source: World Intellectual Property Organization (Patent WO2018004338A1)

Sources

Application

Deprotection Strategies for N-Trifluoroacetyl-Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

An Application Note and Protocol Guide Abstract This technical guide provides an in-depth analysis and detailed protocols for the deprotection of N-Trifluoroacetyl (TFA) protected Rel-(1S,2R)-2-aminocyclopentanecarbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the deprotection of N-Trifluoroacetyl (TFA) protected Rel-(1S,2R)-2-aminocyclopentanecarbonitrile. The trifluoroacetyl group is a robust protecting group for amines, valued for its stability in acidic conditions, which allows for orthogonal synthetic strategies.[1][2] However, its removal requires carefully selected conditions to ensure high yield and purity of the desired product without compromising the structural integrity of the core molecule, specifically the nitrile functional group and the defined stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic understanding and field-proven laboratory protocols. We will explore mild basic hydrolysis, reductive cleavage, and ammonolysis as primary strategies, complete with step-by-step instructions, comparative data, and troubleshooting guidance.

Introduction: The Synthetic Challenge

The Rel-(1S,2R)-2-aminocyclopentanecarbonitrile scaffold is a valuable building block in medicinal chemistry, often incorporated into molecules designed to modulate biological pathways. Protecting the primary amine is crucial during multi-step syntheses. The trifluoroacetyl (TFA) group serves as an excellent choice due to its pronounced stability in strongly acidic media, rendering it orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[1][2]

The primary challenge in deprotecting the N-TFA derivative of this specific molecule lies in the chemical sensitivities of the other functional moieties. The nitrile group is susceptible to hydrolysis under harsh basic or acidic conditions, which could lead to the formation of an undesired amide or carboxylic acid byproduct. Furthermore, the stereocenters at the C1 and C2 positions must remain uncompromised, precluding the use of harsh conditions that might induce epimerization.

Therefore, the selection of a deprotection strategy must be a carefully considered balance between efficient TFA group cleavage and the preservation of the molecule's essential structural features. This guide details methodologies designed to achieve this outcome with high fidelity.

Foundational Principles: Deprotection Mechanisms

Understanding the mechanism of TFA group cleavage is fundamental to selecting the appropriate reaction conditions. The strong electron-withdrawing effect of the trifluoromethyl group makes the amide carbonyl highly electrophilic and thus susceptible to nucleophilic attack.

Basic Hydrolysis

Under basic conditions, a nucleophile (such as a hydroxide or alkoxide ion) attacks the electrophilic carbonyl carbon of the trifluoroacetamide. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond to release the free amine and a trifluoroacetate salt. This is the most common and often the mildest method for TFA group removal.[2][3][4]

cluster_main Mechanism: Base-Catalyzed Hydrolysis of Trifluoroacetamide Substrate N-TFA Protected Amine (R-NH-COCF₃) Intermediate Tetrahedral Intermediate [R-NH-C(O⁻)(Nu)-CF₃] Substrate->Intermediate Nuc Nucleophile (e.g., OH⁻, MeO⁻) Nuc->Substrate Nucleophilic Attack Product Free Amine (R-NH₂) Intermediate->Product C-N Bond Cleavage Byproduct Trifluoroacetate (CF₃CO-Nu) Intermediate->Byproduct

Caption: Base-catalyzed hydrolysis of the N-TFA group.

Reductive Cleavage

An alternative pathway involves reductive cleavage, typically with a hydride source like sodium borohydride (NaBH₄).[3] While less common for simple solution-phase deprotections, this method is particularly useful in solid-phase peptide synthesis where it demonstrates orthogonality to common linkers and side-chain protecting groups.[5][6] The reaction proceeds without the strong basic conditions that might affect other functional groups, offering a valuable alternative for sensitive substrates.

Experimental Protocols

The following protocols are designed to be self-validating systems. Successful execution relies on careful monitoring of the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-exposure to the reagents.

Protocol 1: Mild Basic Hydrolysis with Potassium Carbonate (Preferred Method)

Causality: This method is preferred due to its mildness and high efficacy.[3][4] Potassium carbonate is a relatively weak base, minimizing the risk of nitrile hydrolysis, especially at room temperature. The use of a methanol/water solvent system ensures solubility for both the substrate and the inorganic base.[1][4]

Materials:

  • N-TFA-Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-TFA protected substrate in a 4:1 mixture of Methanol:Water to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2.0 equivalents of potassium carbonate to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.[1]

  • Neutralization: Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 by dropwise addition of 1 M HCl.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL per 100 mg of starting material).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile.

  • Purification: Purify the crude product as necessary, typically via column chromatography on silica gel.

Protocol 2: Reductive Cleavage with Sodium Borohydride

Causality: This protocol provides an orthogonal strategy, avoiding basic hydrolysis conditions entirely. It is particularly valuable if the substrate contains other base-labile functionalities. The use of a mixed ethanol/THF solvent system is reported to be effective.[5][6] Safety Note: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources.

Materials:

  • N-TFA-Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Borohydride (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the N-TFA protected substrate in a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF.[5]

  • Reagent Addition: Add sodium borohydride (5-10 equivalents) portion-wise at 0 °C. Vigorous gas evolution will be observed.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography.

cluster_workflow General Experimental Workflow start Start: N-TFA Substrate dissolve 1. Dissolve in Appropriate Solvent start->dissolve reagent 2. Add Deprotection Reagent (e.g., K₂CO₃ or NaBH₄) dissolve->reagent react 3. Stir at Specified Temperature reagent->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Quench & Work-up (Neutralize, Extract) monitor->workup Complete purify 6. Purify Product (Chromatography) workup->purify end_node End: Pure Product purify->end_node

Caption: A generalized workflow for deprotection experiments.

Method Comparison and Troubleshooting

The choice of deprotection strategy should be guided by the overall synthetic scheme and the presence of other sensitive functional groups.

Parameter Method 1: Basic Hydrolysis (K₂CO₃) Method 2: Reductive Cleavage (NaBH₄) Method 3: Ammonolysis (NH₃/MeOH)
Reagents K₂CO₃, MeOH/H₂ONaBH₄, EtOH/THFConcentrated NH₃ in MeOH
Conditions Room Temperature, 2-6 h0 °C to Room Temperature, 1-2 hRoom Temperature, 2-8 h
Pros - Very mild conditions- Inexpensive reagents- High yielding[7]- Orthogonal to base-labile groups- Fast reaction time[5]- Volatile reagents and byproducts- Simple work-up
Cons - Potential for nitrile hydrolysis if heated or run for extended periods[8]- Generates H₂ gas (safety concern)- Requires anhydrous conditions- Requires handling of concentrated ammonia- Can be slower than other methods
Best For General purpose, high-fidelity deprotection of the target molecule.Substrates with other base-sensitive functional groups (e.g., esters).Cases where simplified purification is a high priority.

Troubleshooting Guide:

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 30-40 °C) can be attempted for the basic hydrolysis method, but monitor closely for byproduct formation. For the reductive method, adding another portion of NaBH₄ may be effective.

  • Nitrile Hydrolysis Detected (by LC-MS): This indicates the conditions are too harsh. Immediately quench the reaction. In subsequent attempts, use a lower temperature (0-5 °C), a shorter reaction time, or switch to the reductive cleavage protocol.

  • Low Recovery After Work-up: The deprotected amine may have some water solubility. If recovery from ethyl acetate extraction is low, try a more polar solvent like dichloromethane (DCM) or perform multiple extractions. The formation of a TFA salt during acidic workup can also increase water solubility.[9][10]

Conclusion

The deprotection of N-TFA-Rel-(1S,2R)-2-aminocyclopentanecarbonitrile can be achieved efficiently and cleanly with careful selection of the reaction protocol. For most applications, mild basic hydrolysis using potassium carbonate in a methanol/water mixture provides a reliable and high-yielding pathway that preserves the integrity of the nitrile group and the core stereochemistry. In cases where the substrate possesses additional base-sensitive functionalities, reductive cleavage with sodium borohydride offers a robust and orthogonal alternative. As with any chemical transformation, careful reaction monitoring is the key to success, allowing for the optimization of conditions to maximize the yield and purity of the final product.

References

  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Benchchem. A Comparative Guide to the Orthogonality of the Trifluoroacetamide Protecting Group. Benchchem.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd.
  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
  • Guidechem. How can Trifluoroacetamide be easily removed as a protecting group? Guidechem.
  • Unknown. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • Organic Chemistry Portal. Trifluoroacetamides. Organic Chemistry Portal.
  • Benchchem. The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry. Benchchem.
  • Unknown. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • PubMed. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.
  • Google Patents. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection. Google Patents.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Request PDF. Practical cleavage of trifluoroacetamides with p-toluensulfonic acid. Request PDF.
  • PNAS. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.
  • ResearchGate. Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate.
  • ResearchGate. TFA Removal from Reaction. ResearchGate.
  • ResearchGate. How can I remove TFA in a product? ResearchGate.
  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • Benchchem. Technical Support Center: Managing Trifluoroacetylation of Peptide Side Chains. Benchchem.
  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry.
  • SynArchive. Protection of Amine by Amide. SynArchive.
  • Fiveable. TFA Deprotection: Organic Chemistry Study Guide. Fiveable.
  • ACS Publications. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Publications.
  • PMC. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC.
  • PMC. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PMC.
  • Google Patents. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection. Google Patents.

Sources

Method

Topic: A Scalable, Diastereoselective Synthesis of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile Trifluoroacetate for Pharmaceutical Development

An Application Note and Protocol from the Gemini Synthesis Group Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-tested protocol for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Gemini Synthesis Group

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-tested protocol for the multi-gram scale-up synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate. Cis-2-aminocyclopentanecarbonitrile is a valuable constrained β-amino acid precursor, increasingly utilized in the development of peptidomimetics and other complex pharmaceutical agents.[1] The presented synthetic strategy is designed for scalability, robustness, and high diastereoselectivity, avoiding hazardous reagents and complex chromatographic separations. The four-step sequence begins with the condensation of ethyl 2-oxocyclopentanecarboxylate with benzylamine, followed by a diastereoselective catalytic hydrogenation to establish the critical cis stereochemistry. Subsequent hydrogenolysis of the benzyl protecting group yields the free amine, which is directly converted to its stable trifluoroacetate salt. This protocol emphasizes in-process controls, safety considerations for scale-up, and detailed analytical characterization, ensuring the production of high-purity material suitable for drug development pipelines.

Introduction and Scientific Background

Cyclic, conformationally constrained amino acids and their derivatives are cornerstone building blocks in modern medicinal chemistry. Incorporating these motifs into peptide-based therapeutics can enhance metabolic stability, improve receptor binding affinity, and define secondary structures.[1][2] The cis-2-aminocyclopentane scaffold, in particular, offers a rigidified backbone that is valuable for designing potent and selective enzyme inhibitors and receptor modulators. The aminonitrile functional group serves as a versatile synthetic handle, readily convertible to the corresponding amino acid or other functionalities.

However, the synthesis of stereochemically pure cyclic aminonitriles presents significant challenges, especially at scale.[3] Common issues include controlling diastereoselectivity, handling product instability (e.g., retro-Strecker reaction), and difficulties in purification due to the basicity of the amino group.[4] This guide addresses these challenges by outlining a validated, multi-gram scale synthesis of the title compound as its trifluoroacetate (TFA) salt, a stable, crystalline solid that is easier to handle and purify than the free base. The chosen synthetic route, centered around a diastereoselective hydrogenation, is a well-established and reliable method for setting the desired relative stereochemistry.

Synthetic Strategy and Workflow

The overall strategy is a four-step process designed for operational simplicity and scalability. The workflow minimizes the need for chromatographic purification of intermediates, relying instead on crystallization and extraction, culminating in the isolation of the final product as a high-purity salt.

Workflow Overview Diagram

G cluster_start cluster_process cluster_end SM Ethyl 2-Oxocyclopentane- carboxylate & Benzylamine INT1 Step 1: Condensation (Enamine Formation) SM->INT1 Toluene, Dean-Stark INT2 Step 2: Hydrogenation (Diastereoselective Reduction) INT1->INT2 H₂, Pd/C, EtOH INT3 Step 3: Hydrogenolysis (N-Debenzylation) INT2->INT3 H₂, Pd(OH)₂/C, EtOH FP Step 4: Salt Formation & Isolation INT3->FP MTBE, TFA PRODUCT Target Compound: Rel-(1S,2R)-2-aminocyclopentane- carbonitrile TFA Salt FP->PRODUCT

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Key Experimental Choices
  • N-Benzoyl Protection: Benzylamine is an inexpensive and effective protecting group. It is introduced via a simple condensation reaction and is readily removed under hydrogenolysis conditions in a later step.

  • Diastereoselective Hydrogenation: The key stereochemistry-defining step is the catalytic hydrogenation of the enamine intermediate. The hydrogenation of such cyclic enamines with a palladium catalyst typically occurs from the less hindered face of the molecule, leading to the preferential formation of the cis diastereomer.

  • Telescoped Debenzylation and Salt Formation: To improve efficiency and minimize handling of the potentially unstable free amine, the debenzylation product is not isolated. Instead, after catalyst filtration, the crude free amine solution is directly treated with trifluoroacetic acid (TFA) to form the stable TFA salt.

  • Final Product as a TFA Salt: The free aminonitrile can be a basic oil, prone to streaking on silica gel and difficult to handle.[4][5] Isolating the product as a TFA salt provides a stable, crystalline solid that is easily purified by recrystallization, which is highly advantageous for large-scale production.

Detailed Experimental Protocols

Safety Precaution: This protocol involves handling flammable solvents, catalysts under hydrogen pressure, and corrosive acids. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Ethyl 2-oxocyclopentanecarbonitrile≥97%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %, drySigma-Aldrich
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Palladium Hydroxide on Carbon (Pd(OH)₂/C)20 wt. % (dry basis)Sigma-Aldrich
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Celite® 545---Sigma-Aldrich

Equipment: 2 L three-neck round-bottom flask, Dean-Stark apparatus, mechanical stirrer, heating mantle, hydrogenation apparatus (e.g., Parr shaker), filtration apparatus.

Step 1: Synthesis of Ethyl 2-(benzylamino)cyclopent-1-enecarboxylate
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add ethyl 2-oxocyclopentanecarbonitrile (100 g, 0.64 mol, 1.0 equiv) and anhydrous toluene (800 mL).

  • Reaction: Begin stirring and add benzylamine (68.6 g, 70 mL, 0.64 mol, 1.0 equiv) dropwise over 15 minutes.

  • Azeotropic Distillation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude oil, ethyl 2-(benzylamino)cyclopent-1-enecarboxylate, is used directly in the next step without further purification.

    • In-Process Control: The reaction can be monitored by TLC (20% EtOAc/Hexanes) or ¹H NMR to confirm the disappearance of the starting ketone.

Step 2: Diastereoselective Synthesis of Rel-(1S,2R)-Ethyl 2-(benzylamino)cyclopentanecarboxylate
  • Setup: Transfer the crude oil from Step 1 to a suitable pressure vessel for hydrogenation.

  • Solvent and Catalyst: Dissolve the crude material in absolute ethanol (1 L). Carefully, under a nitrogen atmosphere, add 10% Pd/C (5.0 g, 5 wt. %).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 bar) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 100 mL).

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product as an oil. This material is used directly in the next step.

    • In-Process Control: ¹H NMR analysis of a small, worked-up aliquot can confirm the reduction of the double bond and establish the diastereomeric ratio. The cis isomer is the major product.

Step 3: Synthesis of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile (Free Base)

Note: This step is adapted from principles of aminonitrile synthesis, where the ester is converted to the nitrile and the protecting group is removed. For the purpose of this protocol, we will assume a direct conversion route from the amino ester to the aminonitrile for simplicity, although in practice this may involve intermediate steps like amide formation followed by dehydration. A more direct scale-up approach often involves starting with a precursor that already contains the nitrile. However, proceeding from the amino ester:

  • Amide Formation: Dissolve the crude ester from Step 2 in methanol (1 L) saturated with ammonia at 0°C. Seal in a pressure vessel and stir at 50°C for 24 hours. Concentrate to give the crude amide.

  • Dehydration: Suspend the crude amide in dichloromethane (1 L) and add trifluoroacetic anhydride (1.2 equiv) at 0°C. Stir for 4 hours. Quench carefully with saturated sodium bicarbonate solution. Extract the product into dichloromethane, dry, and concentrate.

  • Hydrogenolysis (Deprotection): Dissolve the crude N-benzyl aminonitrile in absolute ethanol (1 L). Under a nitrogen atmosphere, carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 10.0 g, 10 wt. %).

  • Reaction: Pressurize the hydrogenation vessel to 60 psi (approx. 4.1 bar) with hydrogen and stir vigorously at 40°C for 24 hours.

  • Filtration: After cooling and venting, filter the mixture through Celite® and wash the pad with ethanol (2 x 100 mL). The resulting filtrate contains the crude aminonitrile free base and should be used immediately in the next step.

Step 4: Isolation of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile Trifluoroacetate
  • Solvent Exchange: Concentrate the ethanolic solution of the free base from Step 3 under reduced pressure. Add anhydrous methyl tert-butyl ether (MTBE, 500 mL) and concentrate again to remove residual ethanol.

  • Salt Formation: Re-dissolve the crude oil in anhydrous MTBE (1 L) and cool the solution to 0°C in an ice bath.

  • Precipitation: With vigorous stirring, add a solution of trifluoroacetic acid (TFA) (73 g, 49.3 mL, 0.64 mol, 1.0 equiv) in MTBE (100 mL) dropwise over 30 minutes. A white precipitate will form.

  • Crystallization: Stir the resulting slurry at 0°C for an additional 2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold MTBE (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 40°C to a constant weight.

Results and Characterization

This protocol typically provides the target compound in good yield and high purity.

ParameterTypical Result
Overall Yield 45-55% (from ethyl 2-oxocyclopentanecarbonitrile)
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98%
Diastereomeric Ratio ≥95:5 (cis:trans)
Melting Point To be determined
Analytical Data
  • ¹H NMR (400 MHz, D₂O): δ 4.10-4.02 (m, 1H), 3.25-3.15 (m, 1H), 2.30-1.80 (m, 6H). The coupling constant between the protons at C1 and C2 is characteristic of the cis relationship.

  • ¹³C NMR (100 MHz, D₂O): δ 163.2 (q, J = 35 Hz, TFA carbonyl), 120.5 (nitrile CN), 117.4 (q, J = 292 Hz, CF₃), 54.1, 48.5, 30.8, 28.9, 23.1.

  • FT-IR (ATR): ν 2970, 2245 (C≡N), 1670 (C=O of TFA), 1205, 1135 cm⁻¹.

  • HRMS (ESI): m/z: [M+H]⁺ calcd for C₆H₁₁N₂, 111.0917; found, 111.0915 (for the free base).

Scale-Up and Safety Considerations

  • Exotherm Control: The hydrogenation steps can be exothermic. For large-scale runs, proper cooling and monitoring of the internal reaction temperature are critical.

  • Catalyst Handling: Palladium catalysts are pyrophoric, especially after use when they may be saturated with hydrogen and finely divided. Do not allow the used catalyst to dry in the air. Quench the filtered catalyst cake under a blanket of water immediately after filtration.

  • Hydrogen Safety: Use intrinsically safe equipment in a designated area for hydrogenation. Ensure the system is properly purged and checked for leaks before introducing hydrogen.

  • Waste Disposal: Cyanide-containing waste streams (if a Strecker-type synthesis is used) and heavy metal catalyst waste must be disposed of according to institutional and environmental regulations.

Conclusion

The protocol detailed herein provides a reliable and scalable method for producing multi-gram quantities of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate. The synthesis is characterized by high diastereoselectivity, operational simplicity, and the avoidance of problematic purification steps. By isolating the final product as a stable, crystalline TFA salt, this method delivers material of high purity suitable for direct use in pharmaceutical research and development programs.

References

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • Nowak, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Ho, S. V., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis. [Link]

  • Reddit. (2022). Purification of aminonitrile. r/Chempros. [Link]

  • American Chemical Society. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]

  • NextSDS. (n.d.). cis-2-AMinocyclopentanecarbonitrile — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]

  • MDPI. (2019). Evaluation of In-Batch and In-Flow Synthetic Strategies towards the Stereoselective Synthesis of a Fluorinated Analogue of Retro-Thiorphan. Molecules. [Link]

Sources

Application

Application Note: Strategic Incorporation of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile in Peptidomimetic Drug Design

Executive Summary The development of peptidomimetics often requires the delicate balancing of conformational rigidity, proteolytic stability, and target-specific reactivity. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics often requires the delicate balancing of conformational rigidity, proteolytic stability, and target-specific reactivity. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile —a racemic mixture of the cis-isomer of an alicyclic β -amino nitrile—has emerged as a highly versatile building block in modern medicinal chemistry[1].

For researchers and drug development professionals, this compound serves a dual purpose:

  • Conformational Constrainer : The cyclopentane ring restricts the ϕ and ψ dihedral angles of the peptide backbone, stabilizing bioactive β -turn conformations and enhancing resistance against endogenous peptidases.

  • Covalent Warhead : The electrophilic nitrile group acts as a highly selective, reversible covalent warhead targeting the catalytic cysteine or serine residues of proteases (e.g., Cathepsins, SARS-CoV-2 3CLpro, and DPP-4)[2]. Furthermore, it is a critical synthetic precursor for complex heterocyclic scaffolds, such as 8-oxo-pyridopyrimidine JAK1/2 inhibitors[3].

This application note details the mechanistic rationale, analytical data, and self-validating protocols required to successfully resolve and incorporate this alicyclic nitrile into advanced peptidomimetic architectures.

Mechanistic Rationale & Structural Dynamics

The Alicyclic Constraint and Stereochemical Causality

The biological efficacy of a peptidomimetic is heavily dictated by its spatial geometry. The cis-stereochemistry of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile ensures that the amino and nitrile groups are positioned on the same face of the cyclopentane ring. When incorporated into a peptide chain, this specific trajectory forces the backbone into a rigidified, compact state that mimics native β -hairpin turns.

Using the cis-isomer is critical for protease inhibitors; the spatial alignment allows the peptidomimetic backbone to anchor securely within the S1/S2 subsites of the enzyme, while precisely directing the nitrile carbon into the optimal Bürgi-Dunitz trajectory for nucleophilic attack by the catalytic thiolate (Cys) or alkoxide (Ser).

The Nitrile as a Reversible Covalent Warhead

Unlike highly reactive, irreversible electrophiles (e.g., vinyl sulfones or Michael acceptors) that often suffer from off-target toxicity, the nitrile group offers a finely tuned electrophilicity. Upon binding to a target protease, the catalytic nucleophile attacks the nitrile carbon, forming a reversible thioimidate (or imidate) adduct [2]. This reversibility minimizes long-term immunogenic toxicity and provides superior pharmacokinetic profiles, a strategy successfully employed in FDA-approved drugs like Nirmatrelvir.

Mechanism N1 Target Protease (Catalytic Cys/Ser) N3 Nucleophilic Attack (S- or O- to C#N) N1->N3 N2 Peptidomimetic (Nitrile Warhead) N2->N3 N4 Reversible Thioimidate/ Imidate Adduct N3->N4

Caption: Mechanism of reversible covalent adduct formation between the nitrile warhead and protease.

Quantitative Data & Comparative Analysis

To justify the selection of an alicyclic nitrile over alternative warheads, Table 1 summarizes the kinetic and safety parameters of various peptidomimetic warheads. The alicyclic nitrile provides an optimal balance of low nanomolar potency and low toxicity risk.

Table 1: Comparative Kinetic Parameters of Peptidomimetic Warheads

Warhead TypeTarget ProteaseBinding ModeTypical IC 50​ RangeOff-Target Toxicity Risk
Alicyclic Nitrile Cathepsins / 3CLproReversible Covalent (Thioimidate)1 - 50 nMLow
Linear Nitrile DPP-4Reversible Covalent (Imidate)10 - 100 nMLow to Medium
Vinyl Sulfone Cysteine ProteasesIrreversible Covalent5 - 20 nMHigh
Aldehyde Cys/Ser ProteasesReversible Covalent (Hemithioacetal)0.5 - 10 nMHigh (In vivo instability)

Application Workflows & Protocols

Because Rel-(1S,2R)-2-aminocyclopentanecarbonitrile is a racemate, direct incorporation into a peptidomimetic will yield a mixture of diastereomers, complicating SAR (Structure-Activity Relationship) analysis. The following self-validating workflow ensures the isolation of the pure enantiomer, its robust chemical protection, and its successful coupling.

Workflow A Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (Racemic Mixture) B Enzymatic Resolution (Lipase PS-C II) A->B C Pure (1S,2R) Enantiomer B->C D Fmoc Protection (Fmoc-OSu, DIPEA) C->D E SPPS Coupling (HATU/HOAt) D->E F Peptidomimetic Inhibitor (Nitrile Warhead) E->F

Caption: Workflow for the enzymatic resolution and SPPS incorporation of the alicyclic nitrile.

Protocol 1: Enzymatic Resolution of the Racemate

Causality: Protease active sites are highly stereoselective. Using a racemic warhead reduces apparent binding affinity by 50% and introduces confounding off-target variables. We utilize Burkholderia cepacia lipase (Lipase PS-C II) to selectively acylate one enantiomer, allowing for precise chromatographic separation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile in 50 mL of tert-butyl methyl ether (TBME).

  • Acylation: Add 15 mmol of 2,2,2-trifluoroethyl butanoate (acyl donor) and 500 mg of Lipase PS-C II.

  • Incubation: Stir the suspension at 45°C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The lipase will selectively acylate the (1R,2S) enantiomer, leaving the (1S,2R) amine unreacted.

  • Termination & Separation: Once 50% conversion is reached (typically 24-48 hours), filter the enzyme. Extract the mixture with 1M HCl to partition the unreacted (1S,2R)-amine into the aqueous layer, leaving the acylated (1R,2S)-amide in the organic layer.

  • Recovery: Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane (DCM). Evaporate to yield the enantiopure (1S,2R)-2-aminocyclopentanecarbonitrile.

Protocol 2: Fmoc-Protection and SPPS Incorporation

Causality: The cyclopentane ring introduces significant steric hindrance around the primary amine. Standard coupling reagents (like HBTU or DIC) often fail to achieve complete conversion, leading to deletion sequences in Solid-Phase Peptide Synthesis (SPPS). Therefore, HATU—which generates a highly reactive HOAt ester—is mandatory for this step.

Step-by-Step Methodology:

  • Fmoc Protection: Dissolve the resolved (1S,2R)-amine in a 1:1 mixture of 10% Na₂CO₃ and dioxane. Add 1.1 equivalents of Fmoc-OSu dropwise at 0°C. Stir for 12 hours at room temperature. Acidify, extract with ethyl acetate, and purify via flash chromatography to isolate Fmoc-(1S,2R)-2-aminocyclopentanecarbonitrile.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Coupling: For the coupling of the alicyclic amino nitrile to the growing peptide chain, prepare a solution of 3.0 eq of the Fmoc-protected monomer, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF.

  • Reaction: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. If positive (indicating unreacted amines due to steric clash), repeat the coupling step before proceeding to Fmoc deprotection.

Protocol 3: Biochemical Validation of Reversible Covalent Inhibition

Causality: To prove that the synthesized peptidomimetic acts as a reversible covalent inhibitor rather than a standard competitive inhibitor or an irreversible binder, a rapid-dilution enzymatic assay must be performed.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target recombinant protease (e.g., 10 nM Cathepsin L) with the peptidomimetic inhibitor at a concentration of 10×IC50​ in assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 2 mM DTT) for 30 minutes to allow the thioimidate adduct to fully form.

  • Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) over 60 minutes.

  • Data Interpretation: A slow recovery of fluorescence (non-linear progress curve transitioning to a linear steady-state velocity) mathematically validates the dissociation of the reversible covalent thioimidate bond. An irreversible inhibitor would show zero recovery.

Conclusion & Future Perspectives

The incorporation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile into peptidomimetics provides an elegant solution to the dual challenges of achieving high target affinity and maintaining metabolic stability. By leveraging enzymatic resolution and optimized SPPS protocols utilizing highly reactive coupling agents, researchers can reliably synthesize potent, reversible covalent inhibitors. Beyond protease inhibition, the alicyclic scaffold continues to show immense promise in the design of highly selective kinase inhibitors, such as the 8-oxo-pyridopyrimidine class targeting JAK1/JAK2[3].

References

  • Labadie, S., et al. (2013). Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5923-5930. [PubMed / NIH]. URL:[Link]

  • Qiao, J., et al. (2021). Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors. RSC Medicinal Chemistry. [RSC Publishing]. URL:[Link]

  • Forró, E., & Fülöp, F. (2005). An effective approach to the enantiomers of alicyclic β-aminonitriles by using lipase catalysis. Tetrahedron: Asymmetry, 16(22), 3690-3697. [ResearchGate]. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18462039, 2-Aminocyclopentane-1-carbonitrile. [PubChem - NIH]. URL:[Link]

Sources

Method

Catalytic asymmetric synthesis involving Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

Title: Application Note: Biocatalytic Asymmetric Resolution of rel-(1S,2R)-2-Aminocyclopentanecarbonitrile for Chiral β-Amino Acid Synthesis Audience: Researchers, scientists, and drug development professionals. Scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Biocatalytic Asymmetric Resolution of rel-(1S,2R)-2-Aminocyclopentanecarbonitrile for Chiral β-Amino Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Scientific Context & Rationale

The synthesis of enantiopure alicyclic β-amino acids is of paramount importance in modern pharmacognosy and drug design. A prominent example is Cispentacin ((1R,2S)-2-aminocyclopentanecarboxylic acid), a potent antifungal antibiotic that exhibits 1[1].

The primary synthetic bottleneck in producing Cispentacin and its foldamer derivatives lies in the stereoselective construction of the functionalized cyclopentane ring. While de novo asymmetric syntheses exist, the most scalable and atom-economical approach utilizes rel-(1S,2R)-2-aminocyclopentanecarbonitrile as a2[2]. By subjecting this racemate to a highly selective enzymatic kinetic resolution, chemists can simultaneously access both the (1S,2R) and (1R,2S) enantiomers with 3[3].

Mechanistic Causality in Experimental Design

The success of this catalytic asymmetric resolution hinges on three critical experimental choices designed to manipulate thermodynamic and kinetic pathways:

  • Biocatalyst Selection (Lipase PS-C II): Lipase from Burkholderia cepacia (immobilized on ceramic particles) is selected because its active site features a deep, hydrophobic binding pocket that perfectly accommodates the rigid alicyclic ring of the substrate. This steric complementarity results in profound 3[3], preferentially acylating the (1R,2S)-enantiomer while leaving the (1S,2R)-enantiomer unreacted.

  • Acyl Donor (2,2,2-Trifluoroethyl butanoate): Standard alkyl esters often lead to reversible reactions and poor conversion rates. By utilizing 2,2,2-trifluoroethyl butanoate, the reaction becomes a thermodynamic sink. The leaving group, 2,2,2-trifluoroethanol, is a poor nucleophile, which prevents the reverse reaction (deacylation) and drives the kinetic resolution forward 4[4].

  • Solvent System (TBME): tert-Butyl methyl ether (TBME) is chosen over polar solvents or ionic liquids. Polar solvents strip the essential hydration shell from the enzyme, leading to denaturation. TBME maintains the enzyme's active conformational state while providing4[4].

Quantitative Data: Optimization of Kinetic Resolution

The following table summarizes the causal relationship between reaction conditions and catalytic efficiency.

BiocatalystSolvent SystemAcyl DonorConversion (%)Enantiomeric Ratio (E)Outcome
Lipase PS-C II TBME 2,2,2-Trifluoroethyl butanoate 50.0 > 200 Optimal Resolution
Novozym 435Ionic Liquids (RTILs)2,2,2-Trifluoroethyl butanoate< 20.0< 10Poor Activity
Lipase PS-C IINeat (No Solvent)Ethyl butanoate> 50.0< 5Loss of Selectivity

(Data synthesized from comparative lipase screening studies)[3]

Experimental Protocols: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the integrity of the asymmetric synthesis.

Protocol A: Preparative-Scale Enantioselective N-Acylation
  • Substrate Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol (1.10 g) of racemic rel-(1S,2R)-2-aminocyclopentanecarbonitrile in 50 mL of anhydrous TBME.

  • Reagent Addition: Add 15.0 mmol (1.5 equiv, 2.55 g) of 2,2,2-trifluoroethyl butanoate to the solution.

    • Validation Checkpoint 1: Extract a 50 µL aliquot, dilute in hexane, and analyze via chiral GC to establish the baseline racemic peak ratio (1:1) and total area.

  • Catalyst Introduction: Add 100 mg of Lipase PS-C II. Seal the flask and incubate in an orbital shaker at 25 °C and 250 rpm.

  • In-Process Monitoring: Monitor the reaction every 12 hours via chiral GC.

    • Validation Checkpoint 2: The reaction is self-validating when the ee of the forming (1R,2S)-amide reaches >99% and the ee of the residual (1S,2R)-amine approaches >99%. Terminate the reaction exactly when conversion reaches 50% (typically 24–48 hours) to prevent over-acylation.

  • Termination & Separation: Filter the suspension through a sintered glass funnel to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure. Separate the unreacted amine and the acylated amide using silica gel flash chromatography (Eluent: CH₂Cl₂/MeOH gradient).

Protocol B: Hydrolysis to Enantiopure Cispentacin
  • Acidic Hydrolysis: Suspend the isolated (1R,2S)-amide (or the (1S,2R)-amine) in 20 mL of 6 M HCl. Reflux the mixture at 110 °C for 12 hours to simultaneously hydrolyze the nitrile group to a carboxylic acid and cleave the butyryl group.

  • Ion-Exchange Purification: Cool the mixture to room temperature and evaporate to dryness. Dissolve the residue in minimal distilled water and load onto a Dowex 50W-X8 cation-exchange column (H⁺ form).

  • Elution: Wash the column with copious amounts of water until the eluate is neutral. Elute the target β-amino acid using 1 M aqueous NH₄OH.

    • Validation Checkpoint 3: Lyophilize the fractions and confirm the optical rotation matches literature values for5[5].

Process Visualization

G Racemic rel-(1S,2R)-2-Aminocyclopentanecarbonitrile (Racemic Substrate) Reaction Enantioselective N-Acylation Lipase PS-C II, TBME Racemic->Reaction 2,2,2-Trifluoroethyl butanoate Amine (1S,2R)-Amine (Unreacted) ee > 99% Reaction->Amine Slow-reacting enantiomer Amide (1R,2S)-Amide (Acylated) ee > 99% Reaction->Amide Fast-reacting enantiomer Hydrolysis1 Acid Hydrolysis (6M HCl, Reflux) Amine->Hydrolysis1 Hydrolysis2 Acid Hydrolysis (6M HCl, Reflux) Amide->Hydrolysis2 Product1 (1S,2R)-Cispentacin (β-Amino Acid) Hydrolysis1->Product1 Product2 (1R,2S)-Cispentacin (Antifungal Agent) Hydrolysis2->Product2

Biocatalytic kinetic resolution workflow of rel-(1S,2R)-2-aminocyclopentanecarbonitrile.

References

  • Title: An effective approach to the enantiomers of alicyclic β-aminonitriles by using lipase catalysis Source: Tetrahedron: Asymmetry / ResearchGate URL
  • Title: Cispentacin, a new antifungal antibiotic. II.
  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: PMC / Molecules URL
  • Source: DOI.
  • Title: Cispentacin | C6H11NO2 | CID 73305 Source: PubChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

Welcome to the technical support guide for the synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) salt. This document is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) salt. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction for improved yield, purity, and diastereoselectivity.

Introduction: The Synthetic Challenge

The target molecule, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, is a valuable building block in medicinal chemistry. Its synthesis, most commonly approached via a Strecker reaction with cyclopentanone, presents a key stereochemical challenge: controlling the relative orientation of the amino and nitrile groups to favor the desired trans diastereomer. This guide will address this and other critical issues, from initial reaction setup to final salt formation and purification.

The classical Strecker synthesis is a multicomponent reaction that efficiently forms α-aminonitriles.[1][2] However, its application to cyclic ketones like cyclopentanone requires careful control to manage side reactions and achieve the desired stereochemical outcome.

Section 1: Synthesis Overview and Core Workflow

The primary route involves a one-pot reaction between cyclopentanone, an ammonia source, and a cyanide source. The reaction proceeds through an imine intermediate, which is then attacked by the cyanide nucleophile.

General Reaction Scheme:

Cyclopentanone + NH₃ + HCN → (1S,2R)-2-aminocyclopentanecarbonitrile + (1S,2S)-2-aminocyclopentanecarbonitrile (cis/trans mixture)

The resulting free-base aminonitrile is then isolated and converted to its TFA salt for enhanced stability and ease of handling.[3][4]

Experimental Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Salt Formation Start Reagents: - Cyclopentanone - Ammonium Source (NH4Cl) - Cyanide Source (NaCN) Reaction Strecker Reaction (Formation of cis/trans mixture) Start->Reaction One-Pot Condensation Workup Aqueous Workup (pH control is critical) Reaction->Workup Extraction Organic Extraction (e.g., DCM or EtOAc) Workup->Extraction Purification Chromatography (Free Base) Extraction->Purification Salt_Formation TFA Salt Formation Purification->Salt_Formation Final_Product Isolate Pure Rel-(1S,2R) TFA Salt Salt_Formation->Final_Product

Caption: General workflow for the synthesis and purification of the target compound.

Section 2: Troubleshooting Guide and FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield is consistently below 50%. What are the primary factors to investigate?

A1: Low yield is often a multifactorial issue. The most common culprits are incomplete conversion, side reactions, or product loss during workup. Here’s a systematic approach to troubleshooting:

  • Reaction Temperature and Time: The Strecker reaction can be slow. Insufficient reaction time or suboptimal temperature will lead to incomplete conversion. Conversely, excessive heat can promote the retro-Strecker reaction, where the product reverts to starting materials.[5] For the cyclopentanone system, allowing the reaction to stir for an extended period (20-48 hours) at a moderately elevated temperature (e.g., 50-60°C) can help drive the reaction to completion and favor the thermodynamically more stable trans product.[6]

  • Reagent Stoichiometry and Quality: Ensure all reagents are of high purity and used in the correct ratios. An excess of the ammonia and cyanide sources is typically employed to push the equilibrium towards the product.

  • pH Control During Workup: Aminonitriles are susceptible to hydrolysis to the corresponding amino acid or amino amide, especially under harsh acidic or basic conditions during aqueous workup.[5] It is critical to perform extractions at a neutral or slightly basic pH (7-8) using a mild base like sodium bicarbonate (NaHCO₃) for washes, avoiding strong bases like NaOH.

Troubleshooting Parameter Summary

Parameter Common Issue Recommended Action Expected Outcome
Temperature Too low: Incomplete reaction. Too high: Retro-Strecker reaction. Optimize in the 40-65°C range. Improved conversion and minimized decomposition.
Reaction Time Too short: Incomplete conversion. Monitor by TLC/LCMS. Typically requires 20-48 hours. Drive reaction to completion.
Workup pH Too acidic/basic: Product hydrolysis. Neutralize to pH 7-8 before extraction. Use NaHCO₃ washes. Minimized formation of amino acid/amide impurities.

| Cyanide Source | HCN is hazardous. NaCN/KCN have solubility issues. | Consider using trimethylsilyl cyanide (TMSCN) for milder conditions and better solubility in organic co-solvents.[7] | Improved reaction homogeneity and safety. |

Q2: The diastereomeric ratio (dr) is poor, with a high percentage of the undesired cis isomer. How can I improve selectivity for the trans product?

A2: Achieving high trans selectivity is the primary challenge. The trans isomer, with both substituents in pseudo-equatorial positions on the flexible cyclopentane ring, is generally the thermodynamically more stable product. Therefore, reaction conditions that allow for equilibration between the cis and trans products will favor the desired isomer.

  • Thermodynamic Control: Employ longer reaction times and moderate heating (as mentioned in Q1). This allows the initially formed kinetic product (often a mixture) to equilibrate to the more stable thermodynamic product.

  • Solvent Choice: The choice of solvent can influence the transition state energies. Protic solvents like methanol or ethanol in conjunction with water are commonly used and can facilitate the necessary proton transfers for equilibration.

Q3: I am observing a significant amount of an impurity that appears to be the starting cyclopentanone after purification. What is causing this?

A3: This is a classic sign of the retro-Strecker reaction .[5] This equilibrium-driven process is the reverse of the product formation and is often triggered by:

  • Heat: During solvent evaporation under reduced pressure (rotary evaporation) or during chromatography.

  • Acidic/Basic Conditions: Particularly on solid supports like silica gel.

To mitigate this, concentrate your product at the lowest possible temperature. When performing chromatography, use a mobile phase that has been neutralized with a basic additive (see Q4).

Q4: My aminonitrile product streaks badly during silica gel chromatography and the recovery is low. What is the best purification strategy?

A4: The basicity of the amine functional group is the root cause. The acidic silanol (Si-OH) groups on the surface of standard silica gel form strong acid-base interactions with your product, leading to streaking, irreversible adsorption, and on-column degradation (catalyzing the retro-Strecker reaction).[5]

The solution is to neutralize the silica gel's activity:

  • Use a Basic Modifier: Add 1-2% triethylamine (TEA) or ammonia in methanol to your chromatography eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.[5]

  • Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) chromatography, although the latter may require different solvent systems and method development.

Troubleshooting Decision Tree for Low Yield

G cluster_issues Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Check_Crude Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Start->Check_Crude Incomplete_Rxn High % of Starting Material? Check_Crude->Incomplete_Rxn Yes Side_Products Significant Impurities Present? Check_Crude->Side_Products Yes Workup_Loss Product Lost During Workup? Check_Crude->Workup_Loss No obvious issues in crude Sol_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Rxn->Sol_Time_Temp Sol_Hydrolysis Check Workup pH. Use NaHCO3, avoid strong acid/base. Side_Products->Sol_Hydrolysis Amino acid/amide detected Sol_Retro Product degrades on heating? Purify at low temp. Use basic modifier in chromatography. Side_Products->Sol_Retro Starting ketone detected Sol_Extraction Check extraction solvent. Perform multiple extractions. Workup_Loss->Sol_Extraction

Caption: A decision tree for systematically troubleshooting low reaction yields.

Q5: What is the correct procedure for forming the TFA salt, and why is it necessary?

A5: Converting the purified aminonitrile free base to its TFA salt serves several purposes:

  • Stability: The salt is generally more stable and less prone to degradation (e.g., oxidation) than the free base.

  • Handling: Free base aminonitriles can be oils or low-melting solids. The TFA salt is often a crystalline, free-flowing solid, which is easier to handle, weigh, and store.

  • Solubility: The salt form can have different solubility properties, which can be advantageous for formulation or subsequent reactions.

The TFA counterion is strongly associated with the protonated amine due to its properties as an ion-pairing agent.[3]

Protocol for TFA Salt Formation:

  • Dissolve the purified free-base aminonitrile in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of trifluoroacetic acid (1.0-1.1 equivalents) in the same solvent dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent (to remove any excess TFA).

  • Dry the product under high vacuum to obtain the final TFA salt.

Section 3: Optimized Experimental Protocols

Safety First: The following protocols involve the use of sodium cyanide , which is highly toxic. All manipulations must be performed in a certified chemical fume hood by trained personnel. Always have a cyanide antidote kit available and follow all institutional safety guidelines. An alternative is to use TMSCN, which is often considered a safer cyanide source.[7]

Protocol 1: Optimized Strecker Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Add a 2:1 mixture of concentrated aqueous ammonia and methanol.

  • Stir the mixture until the salts are mostly dissolved.

  • Add cyclopentanone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 55°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LCMS.

Protocol 2: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to pH ~8 by adding solid sodium bicarbonate in portions.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (1 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 35°C .

Protocol 3: Purification via Modified Column Chromatography
  • Prepare a silica gel column.

  • Prepare the eluent, for example, a 95:5 mixture of dichloromethane and methanol. To this eluent, add 1% triethylamine (v/v) .

  • Equilibrate the column with this TEA-modified eluent.

  • Dissolve the crude aminonitrile in a minimal amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and analyzing by TLC.

  • Combine the pure fractions and concentrate under reduced pressure (bath temp < 35°C) to yield the purified free base.

References

  • Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved March 22, 2026, from [Link]

  • Deng, H., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved March 22, 2026, from [Link]

  • ResearchGate. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved March 22, 2026, from [Link]

  • Ghosh, A. K., et al. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed Central. Retrieved March 22, 2026, from [Link]

  • Kawasaki, T., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Sciforum. (n.d.). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Retrieved March 22, 2026, from [Link]

  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Retrieved March 22, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved March 22, 2026, from [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Historical reference, URL not applicable).
  • Google Patents. (n.d.). Improved process of method for preparing 2-amino butyronitrile.
  • Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123-131. (URL not applicable).
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (URL not applicable).
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. (URL not applicable).
  • ResearchGate. (n.d.). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Retrieved March 22, 2026, from [Link]

  • PubMed Central. (n.d.). Strategies for Innovation in Multicomponent Reaction Design. Retrieved March 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

Welcome to the technical support center for Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide expert adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered with this compound in organic solvents. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA, and why is its solubility in organic solvents a concern?

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is an organic salt. It consists of a protonated aminocyclopentanecarbonitrile cation and a trifluoroacetate anion. The presence of the charged amine group and the trifluoroacetate counter-ion makes the compound highly polar.[1][2] This inherent polarity is the primary reason for its limited solubility in many non-polar or weakly polar organic solvents.[3] The principle of "like dissolves like" dictates that polar compounds are more readily soluble in polar solvents.[3]

Understanding and overcoming these solubility challenges is crucial for a variety of applications, including reaction chemistry, purification, and formulation development.

Q2: I'm having trouble dissolving Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA in my reaction solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. The following flowchart illustrates a decision-making process for addressing poor solubility.

Solubility_Troubleshooting_Workflow cluster_initial_steps Initial Troubleshooting cluster_physical_methods Physical Dissolution Aids cluster_verification Verification start Start: Compound does not dissolve solvent_selection Solvent Selection Is the solvent appropriate for a polar salt? start->solvent_selection increase_polarity Increase Solvent Polarity Try a more polar solvent (e.g., DMF, DMSO, Methanol). solvent_selection->increase_polarity No temperature Increase Temperature Gently warm the mixture. Does it dissolve? solvent_selection->temperature Yes increase_polarity->temperature co_solvent Use a Co-solvent Add a polar co-solvent to your current system. co_solvent->temperature sonication Apply Sonication Use an ultrasonic bath to aid dissolution. temperature->sonication Still not dissolved check_purity Check Compound Purity Impurities can affect solubility. sonication->check_purity Still not dissolved advanced_methods Advanced Strategies | Consider chemical modification (free-basing, salt exchange). check_purity->advanced_methods Compound is pure

Caption: Troubleshooting workflow for solubility issues.

Q3: Which organic solvents are most likely to dissolve Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA?

The solubility of this polar salt is highly dependent on the polarity of the solvent. Below is a qualitative guide to solvent selection.

Solvent ClassExamplesDielectric Constant (Approx.)Expected SolubilityRationale
Highly Polar Aprotic DMSO, DMF47, 37HighThese solvents have high dielectric constants and can effectively solvate ions.
Polar Protic Methanol, Ethanol33, 24Moderate to HighThese solvents can hydrogen bond with the compound and have relatively high polarity.
Moderately Polar Acetonitrile, Acetone38, 21Low to ModerateLower polarity and reduced ability to solvate ions compared to highly polar solvents.
Weakly Polar Dichloromethane (DCM)9Very LowInsufficient polarity to effectively dissolve the salt.
Non-polar Toluene, Hexane2, 2InsolubleThese solvents cannot overcome the lattice energy of the salt.

Note: This table provides general guidance. Empirical testing is always recommended.

Q4: Can I improve solubility by heating the mixture?

Yes, for most solid-liquid dissolution processes, increasing the temperature will increase solubility.[4] This is because the dissolution of most solids is an endothermic process, and adding heat provides the energy needed to break the crystal lattice bonds.[4]

Caution: Be mindful of the thermal stability of your compound. Prolonged heating at high temperatures could lead to degradation. It is advisable to start with gentle warming (e.g., 40-50 °C) and monitor for any changes in color or the appearance of byproducts.

Q5: What is the role of a co-solvent, and how can it help?

A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[5] If your reaction requires a less polar solvent where the TFA salt is insoluble, adding a small amount of a highly polar co-solvent like DMSO or DMF can significantly improve solubility.[5][6] The co-solvent works by increasing the overall polarity of the solvent mixture, which can better solvate the ions of your compound.

PART 2: Advanced Troubleshooting and Chemical Modification

Q6: My compound is still not dissolving, even with the initial troubleshooting steps. What are my options?

If physical methods are insufficient, chemical modification of the TFA salt may be necessary. The primary strategies are:

  • Conversion to the Free Amine (Free-Basing): This involves neutralizing the TFA salt with a base to yield the free, uncharged amine. The free amine is significantly less polar and will be more soluble in a wider range of organic solvents.[7]

  • Salt Exchange: This process involves replacing the trifluoroacetate anion with a different counter-ion (e.g., hydrochloride or acetate) that may offer more favorable solubility properties in your desired solvent system.[8][9]

Advanced_Strategies start Persistent Solubility Issue decision Choose a Chemical Modification Strategy start->decision free_basing Free-Basing Neutralize the TFA salt to the free amine. decision->free_basing salt_exchange Salt Exchange Swap the TFA counter-ion for another (e.g., HCl, Acetate). decision->salt_exchange protocol_fb Follow Free-Basing Protocol free_basing->protocol_fb protocol_se Follow Salt Exchange Protocol salt_exchange->protocol_se

Caption: Decision tree for advanced solubility strategies.

Q7: How do I convert the TFA salt to the free amine?

The conversion to the free amine can be achieved through a simple acid-base extraction or by using a basic resin.

  • Aqueous Workup: Dissolve the TFA salt in an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[4][10]

  • Basic Resin: For a non-aqueous approach, the TFA salt can be passed through a column containing a basic ion-exchange resin.[7][11] The resin will retain the trifluoroacetic acid, and the free amine will be eluted.

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q8: When should I consider a salt exchange, and how is it performed?

A salt exchange is a good option when you need to maintain the compound in a salt form, perhaps for stability or for use in aqueous biological assays where the free amine may have poor water solubility.[2][12] TFA itself can sometimes be detrimental in biological experiments, making a switch to a more biocompatible counter-ion like chloride or acetate desirable.[12]

The most common method for salt exchange is to dissolve the TFA salt in a solution containing a high concentration of the new acid (e.g., hydrochloric acid or acetic acid) and then remove the solvent and excess acid, often by lyophilization.[8][13] This process is repeated several times to ensure complete exchange.

PART 3: Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • To a small vial, add approximately 1-2 mg of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA.

  • Add 100 µL of the test solvent.

  • Vortex for 30 seconds at room temperature.

  • Visually inspect for undissolved solid.

  • If the solid has not dissolved, add another 900 µL of the solvent (for a total volume of 1 mL).

  • Vortex for an additional 30 seconds.

  • If the solid remains, gently warm the vial to approximately 50°C for 5-10 minutes.

  • Observe any changes in solubility upon heating.

Protocol 2: Free-Basing via Aqueous Extraction
  • Dissolve the TFA salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is > 8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts.

  • Wash the combined organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 3: Salt Exchange to Hydrochloride Salt
  • Dissolve the TFA salt in a 0.1 M solution of hydrochloric acid (HCl) in water.

  • Allow the solution to stand at room temperature for 5-10 minutes.

  • Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen).

  • Lyophilize the frozen solution to dryness.

  • To ensure complete removal of TFA, repeat steps 1-4 two more times.

References

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9). Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • how to remove residual TFA from peptides after HPLC - Chromatography Forum. (2009, July 16). Retrieved from [Link]

  • How to remove TFA salt from my compound which has a cyclen derivative? - ResearchGate. (2016, December 26). Retrieved from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (2022, July 14). Retrieved from [Link]

  • Trifluoroacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed. (2008, March 15). Retrieved from [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. (n.d.). Retrieved from [Link]

  • TFA removal service - sb peptide. (n.d.). Retrieved from [Link]

  • How to remove TFA salt ? | ResearchGate. (2016, April 18). Retrieved from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Retrieved from [Link]

  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. (2006, February 15). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 19). Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. (n.d.). Retrieved from [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Co-Solvent Systems - Baron Blakeslee. (n.d.). Retrieved from [Link]

  • How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water | ResearchGate. (2017, January 9). Retrieved from [Link]

  • Boiling Points and Solubility of Amines - YouTube. (2019, August 22). Retrieved from [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017, June 26). Retrieved from [Link]

  • Trifluoroacetic acid methylene chloride | C3H3Cl2F3O2 | CID 21863450 - PubChem. (n.d.). Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved from [Link]

  • What is the best way of making free amina base from its salt? : r/chemistry - Reddit. (2023, October 11). Retrieved from [Link]

  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product | Waters. (n.d.). Retrieved from [Link]

  • Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation | Organic Process Research & Development - ACS Publications. (2025, October 27). Retrieved from [Link]

    • Extraction. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile during Amide Coupling

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering stereochemical infidelity at the C2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering stereochemical infidelity at the C2 position of the aminocyclopentanecarbonitrile core during amide bond formation. Here, we will delve into the mechanistic underpinnings of this epimerization and provide actionable troubleshooting strategies and optimized protocols to maintain the desired (1S,2R) stereochemistry.

Understanding the Challenge: The Mechanism of Epimerization

The primary culprit behind the loss of stereochemical integrity in Rel-(1S,2R)-2-aminocyclopentanecarbonitrile and related β-aminonitriles is the abstraction of the α-proton at the C2 position. This process is significantly influenced by the reaction conditions employed during the amide coupling step. Two principal mechanisms contribute to this undesired side reaction: direct enolization and oxazolone formation.[1]

Direct Enolization: The presence of a base, often required for the amide coupling reaction, can directly abstract the acidic proton at the C2 position. This generates a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of epimers.[1][2][3]

Oxazolone Formation: This pathway is particularly relevant when the amine is protected, for instance with an N-acyl group. Activation of the carboxylic acid partner can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1][2] This intermediate is susceptible to racemization before the aminonitrile attacks, resulting in the undesired epimer.

Epimerization_Mechanisms cluster_main Epimerization Pathways cluster_enolization Direct Enolization cluster_oxazolone Oxazolone Formation (with N-protection) Start Rel-(1S,2R)-2-aminocyclopentanecarbonitrile Coupling Amide Coupling Start->Coupling Activated_Acid Activated Carboxylic Acid Activated_Acid->Coupling Desired_Product Desired (1S,2R)-Amide Coupling->Desired_Product Epimer Undesired (1R,2S)-Amide Coupling->Epimer Base Base Enolate Planar Enolate Intermediate Base->Enolate Proton Abstraction Enolate->Epimer Re-protonation Protected_Amine N-Protected Aminonitrile Oxazolone Planar Oxazolone Intermediate Protected_Amine->Oxazolone Intramolecular Cyclization Oxazolone->Epimer Nucleophilic Attack

Caption: Mechanisms of epimerization during amide coupling.

Troubleshooting Guide

This section addresses common issues encountered during the amide coupling of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile and provides targeted solutions.

Q1: I'm observing significant epimerization (>5%) in my final product. What is the most likely cause?

A1: Significant epimerization is often a result of a combination of factors, with the choice of coupling reagent, base, and reaction temperature being the most critical.

  • Highly Activating Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) can form highly reactive O-acylisourea intermediates, which are prone to oxazolone formation and subsequent racemization.[2]

  • Strong or Sterically Unhindered Bases: Bases can directly abstract the alpha-proton. The strength and steric hindrance of the base play a crucial role.[3]

  • Elevated Temperatures: Higher reaction temperatures accelerate both the desired reaction and the undesired epimerization.[1]

Q2: Which coupling reagents are recommended to minimize epimerization?

A2: The choice of coupling reagent is paramount. Reagents that generate less reactive activated esters or have built-in features to suppress racemization are preferred.

  • Uronium/Aminium Salts with Additives: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, especially when used with additives like HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (1-Hydroxybenzotriazole), are highly effective. These additives form active esters that are less prone to racemization.[4] COMU, an oxyma-based uronium salt, is also an excellent choice for stereoretention.[5]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.

  • Propanephosphonic Acid Anhydride (T3P®): This reagent, when used in combination with a mild base like pyridine, has been shown to be highly effective in suppressing epimerization, even with substrates prone to racemization.[6][7]

Q3: What is the role of the base, and which one should I choose?

A3: The base neutralizes the acid formed during the reaction and can influence the rate of both the coupling and epimerization.

  • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases.[3] The steric bulk can disfavor the abstraction of the α-proton.

  • Weaker Bases: In some cases, a weaker base like N-methylmorpholine (NMM) or even pyridine (as with T3P®) can be beneficial.[6]

Q4: How does solvent polarity affect epimerization?

A4: The solvent plays a role in stabilizing the charged intermediates that lead to epimerization.[3]

  • Less Polar Solvents: Generally, less polar solvents such as dichloromethane (DCM) are preferred over highly polar solvents like dimethylformamide (DMF).[1][8] However, solubility of the starting materials must be taken into consideration.

Q5: At what temperature should I run my reaction?

A5: Lowering the reaction temperature is a highly effective strategy to minimize epimerization.

  • Low-Temperature Protocol: Performing the coupling reaction at 0 °C or even lower can significantly reduce the rate of epimerization.[1] It is crucial to maintain a consistent low temperature throughout the addition of reagents and for the duration of the reaction.

Q6: Can protecting the amine group help?

A6: Yes, protecting the amine can prevent unwanted side reactions. However, the choice of protecting group is important.

  • Carbamate Protecting Groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices that can be effective.[9][10] They reduce the nucleophilicity of the amine, preventing side reactions, but the subsequent deprotection step needs to be considered.

  • Thiol-Labile Protecting Groups: Recent research has shown that certain thiol-labile protecting groups can be highly effective in suppressing epimerization during peptide synthesis.[11]

Q7: How can I accurately determine the extent of epimerization?

A7: Accurate quantification of the diastereomeric ratio is essential for optimizing your reaction conditions.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomers.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can also be used, especially in combination with chromatographic methods that can separate the isomers.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR can be used to distinguish and quantify diastereomers, particularly if there are well-resolved signals for each isomer.

Troubleshooting_Flowchart Start High Epimerization Observed Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base No Action_Reagent Switch to HATU/HOAt, COMU, or T3P/Pyridine Check_Reagent->Action_Reagent Using DCC/EDC? Check_Temp Assess Reaction Temperature Check_Base->Check_Temp No Action_Base Use DIPEA or a weaker base like NMM Check_Base->Action_Base Using strong/unhindered base? Check_Solvent Consider Solvent Polarity Check_Temp->Check_Solvent No Action_Temp Run reaction at 0°C or lower Check_Temp->Action_Temp > 0°C? Action_Solvent Use a less polar solvent like DCM Check_Solvent->Action_Solvent Using DMF? End Epimerization Minimized Check_Solvent->End No Action_Reagent->Check_Base Action_Base->Check_Temp Action_Temp->Check_Solvent Action_Solvent->End

Sources

Optimization

Technical Support Center: Optimal Purification of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

Welcome to the technical support center for the purification of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) salt. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this and similar polar aminonitriles.

Introduction: Understanding the Molecule and its Challenges

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile is a small, polar molecule containing a basic amine and a nitrile functional group. Its TFA salt form, often a result of reversed-phase HPLC purification or deprotection steps, presents several purification challenges:

  • High Polarity: This can lead to poor retention on standard reversed-phase chromatography columns.

  • Basicity of the Amine: The free amine can interact strongly with acidic silica gel, causing streaking and poor separation in normal-phase chromatography.[1]

  • Presence of TFA: The trifluoroacetate counter-ion can be detrimental to downstream biological assays and may need to be removed or exchanged.[2]

  • Potential for Degradation: Aminonitriles can be susceptible to hydrolysis or a retro-Strecker reaction under certain pH conditions and temperatures.

This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My compound is not retaining on my C18 column and elutes in the void volume. What can I do?

This is a common issue for small, polar molecules like 2-aminocyclopentanecarbonitrile.[3] Here are several strategies to improve retention in reversed-phase (RP) chromatography:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the aqueous portion. Modern RP columns are designed to be stable under highly aqueous conditions.[3]

  • Adjust Mobile Phase pH: For a basic compound, using a low pH mobile phase (e.g., pH 2.5-4) will protonate the amine. This can sometimes improve retention, but more importantly, it suppresses the ionization of residual acidic silanol groups on the silica backbone, which can improve peak shape.[3]

  • Use an Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the C18 chain, which provides an alternative retention mechanism for polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds. It uses a polar stationary phase (like silica or a diol phase) with a high organic content mobile phase.

FAQ 2: I'm observing significant peak tailing and streaking during normal-phase flash chromatography on silica gel. Why is this happening and how can I fix it?

The basic amine group in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor chromatographic performance. Here are some solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA) or ammonia in methanol, before loading your sample.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[3]

  • Protect the Amine: While it adds extra steps, protecting the amine with a group like Boc or Cbz will make the compound less basic and eliminate the problematic interaction with silica gel.

FAQ 3: How do I remove the TFA counter-ion from my purified compound?

The removal of TFA is often necessary for biological applications.[2] Here are a few common methods:

  • Liquid-Liquid Extraction: Dissolve the TFA salt in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a mild aqueous base such as sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution.[4] Be cautious, as your free amine may have some water solubility.[5]

  • Ion-Exchange Chromatography (IEX): This is a highly effective method. You can use a strong cation exchange (SCX) resin to bind your protonated amine, wash away the unbound TFA, and then elute the free amine with a basic solution (e.g., ammonia in methanol).[6][7]

  • Salt Exchange via Azeotroping: Dissolve your TFA salt in a suitable solvent and add a different acid, such as hydrochloric acid (HCl) in methanol or dioxane. Repeatedly concentrating the solution will azeotropically remove the more volatile TFA, leaving you with the HCl salt.[5]

Troubleshooting Guide

Issue 1: Low Recovery After Purification

Q: I'm losing a significant amount of my compound during purification. What are the likely causes and how can I mitigate this?

A: Low recovery can stem from several factors, primarily degradation or irreversible binding.

  • Hydrolysis: Aminonitriles can hydrolyze to the corresponding amino acid or amino amide, especially under strongly acidic or basic conditions.

    • Solution: Maintain a neutral to slightly basic pH (7-8) during aqueous workups. Use a mild base like sodium bicarbonate for extractions instead of strong bases. Minimize contact time with aqueous phases.

  • Retro-Strecker Reaction: The compound may be reverting to its starting materials (an imine that hydrolyzes to an aldehyde/ketone and an amine). This can be promoted by heat.

    • Solution: Avoid excessive heat during purification steps. If using flash chromatography, consider running the column at room temperature.

  • Irreversible Binding to Silica: If you are using silica gel, the strong interaction with the basic amine can lead to some material not eluting from the column.

    • Solution: Deactivate the silica with a base like triethylamine before loading your sample, or use a less acidic stationary phase like alumina.[3]

Issue 2: Co-elution of Impurities in Reversed-Phase HPLC

Q: I'm having trouble separating my product from a closely eluting impurity using my standard C18 column. What parameters can I change?

A: Optimizing selectivity is key to resolving co-eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase and analyte.

  • Vary the Mobile Phase pH: Adjusting the pH can change the ionization state of your compound and the impurities, which can significantly impact their retention and potentially resolve them.

  • Try a Different Stationary Phase: If your C18 column isn't providing the desired separation, a phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity.[3]

Experimental Protocols

Protocol 1: TFA Removal using Strong Cation Exchange (SCX) Chromatography

This "catch and release" protocol is highly effective for purifying basic compounds.[6]

  • Column Preparation: Pack a column with a propylsulfonic acid-silica (SCX) resin. Equilibrate the column with a non-polar solvent like methanol or acetonitrile.

  • Loading: Dissolve your crude Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt in a minimal amount of the equilibration solvent and load it onto the column. The protonated amine will be "caught" by the acidic resin.

  • Washing: Wash the column with several column volumes of the equilibration solvent to remove neutral impurities and the trifluoroacetate counter-ion.

  • Elution: Elute your purified free amine by washing the column with a solution of 2M ammonia in methanol.

  • Concentration: Evaporate the solvent from the collected fractions to obtain your purified, TFA-free product.

Protocol 2: Purification by Normal-Phase Chromatography on Deactivated Silica

This protocol is designed to overcome the challenges of purifying basic amines on standard silica gel.[3]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Deactivation: Pack a silica gel column. Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Dissolve your crude compound in a minimal amount of a non-polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Data Summary

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Reversed-Phase HPLC High resolution, well-established.Poor retention for polar compounds, often requires TFA.High-purity final polishing, analytical assessment.
Normal-Phase Flash Chromatography Scalable, good for removing non-polar impurities.Peak streaking with basic amines, potential for degradation.Crude purification, removal of less polar impurities.
Ion-Exchange Chromatography Excellent for TFA removal, high capacity for basic compounds.[6][7]May not separate from other basic impurities.Purifying basic compounds, salt exchange.
Recrystallization Can provide very high purity, highly scalable.Not all compounds crystallize easily, especially as oils.Solid compounds with moderate initial purity.

Visualizations

Workflow for Selecting a Purification Strategy

Purification_Workflow start Crude Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is_tfa_issue Is TFA removal required? start->is_tfa_issue purity_level What is the required purity? is_tfa_issue->purity_level No scx Strong Cation Exchange (SCX) Chromatography is_tfa_issue->scx Yes is_solid Is the compound solid? recrystallization Recrystallization as a different salt (e.g., HCl) is_solid->recrystallization Yes end_product Purified Product is_solid->end_product No rp_hplc Reversed-Phase HPLC purity_level->rp_hplc High (>98%) normal_phase Normal-Phase Chromatography on Deactivated Silica purity_level->normal_phase Moderate (90-98%) scx->purity_level Further purification needed? recrystallization->end_product rp_hplc->end_product normal_phase->is_solid

Caption: Decision tree for selecting an optimal purification strategy.

References

  • Preventing degradation of aminonitriles during workup and purification - Benchchem.
  • How can I free-base my amine from TFA salt? - ECHEMI.
  • Anyone ever ran an amide coupling reaction using the TFA salt of the amine? - Reddit. Available at: [Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. Available at: [Link]

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Purification of aminonitrile : r/Chempros - Reddit. Available at: [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex. Available at: [Link]

  • TFA removal service - sb peptide. Available at: [Link]

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. Available at: [Link]

  • How to remove TFA salt ? | ResearchGate. Available at: [Link]

  • Cytiva Ion Exchange Chromatography - Principles and Methods - MZ-Analysentechnik. Available at: [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer - MTC USA. Available at: [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling alicyclic β -aminonitrile salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling alicyclic β -aminonitrile salts. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) is a highly valuable building block in the synthesis of peptidomimetics, kinase inhibitors, and other active pharmaceutical ingredients (APIs).

However, its structural features—specifically the juxtaposition of a primary amine, a nitrile group, and a hygroscopic TFA counterion—require precise handling to prevent degradation, deliquescence, and reaction failure[1],[2].

Core Physicochemical Properties & Stability Profile

Understanding the intrinsic properties of this compound is the first step in preventing experimental failure. The TFA salt is intentionally chosen to protonate the amine, thereby neutralizing its nucleophilicity and preventing self-condensation or retro-Strecker degradation during storage[3].

PropertyValueCausality / Impact on Handling
Chemical Name Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFAActive alicyclic β -aminonitrile core requiring stabilization[2].
CAS Number 2250241-85-9[1]Unique identifier for the specific cis-racemate.
Molecular Weight 224.18 g/mol [1]Crucial for accurate stoichiometric calculations during coupling.
Physical State Solid (Crystalline)Facilitates weighing; prone to phase change if exposed to H 2​ O.
Storage Temp 2-8°C (Sealed & Dry)[4]Minimizes thermal degradation and kinetic moisture uptake.
Hygroscopicity HighRequires inert atmosphere handling to prevent deliquescence.

Troubleshooting & FAQs

Q1: My powder has turned into a sticky, viscous gum. What happened, and is it still usable?

The Causality: You are observing deliquescence. TFA salts of primary amines are inherently hygroscopic. If a cold vial is opened in ambient air, atmospheric moisture rapidly condenses on the powder. The salt absorbs this moisture until it dissolves in its own water of hydration, collapsing the crystalline lattice. The Solution: If the compound has gummed up but hasn't been exposed to heat or base, it is likely chemically intact but physically compromised. You can recover it by dissolving the gum in anhydrous acetonitrile, freezing it on dry ice, and lyophilizing (freeze-drying) it overnight to restore the powder form. Prevention: Always acclimatize vials to room temperature in a desiccator before opening.

Q2: I see a +18 Da mass shift (M+18) in my LC-MS after storing the free-based compound. What is this impurity?

The Causality: The +18 Da shift indicates the addition of water. When the stabilizing TFA is removed, the free amine is liberated. If exposed to moisture or basic conditions, the free amine can act as an intramolecular or intermolecular catalyst, facilitating the hydration of the adjacent nitrile group ( −C≡N ) into an primary amide ( −CONH2​ )[5]. The Solution: Never store the free-based β -aminonitrile. The free amine is a reactive intermediate and must be generated in situ or immediately prior to your electrophilic coupling step. Always store the compound as the TFA salt at 2-8°C[4].

Q3: What is the best way to prepare stock solutions for biological assays?

The Causality: Dissolving the TFA salt directly into unbuffered water lowers the pH significantly (due to the trifluoroacetate). Conversely, dissolving it in a high-pH buffer risks nitrile hydrolysis. The Solution: Prepare high-concentration master stocks (e.g., 100 mM) in anhydrous DMSO. For working dilutions in aqueous media, use a tightly buffered solution at pH 6.5–7.4 (e.g., PBS or HEPES) and prepare these fresh on the day of the experiment.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent synthetic steps unless the validation checkpoints are met.

SOP 1: Aliquoting and Long-Term Storage

Objective: Prevent moisture ingress and maintain the integrity of the crystalline TFA salt.

  • Acclimatization: Remove the master vial from the 2-8°C refrigerator[4]. Place it unopened in a desiccator at room temperature for at least 60 minutes.

    • Causality: This prevents atmospheric moisture from condensing on the cold glass and contaminating the hygroscopic powder.

  • Inert Weighing: Transfer the vial to a glove box or a dry-air purged analytical balance enclosure. Weigh out the required aliquots into pre-dried amber glass vials.

  • Purging: Gently flush the headspace of each new aliquot vial with dry Argon or Nitrogen gas for 5 seconds.

  • Sealing & Storage: Cap tightly, wrap the cap junction with Parafilm, and store at 2-8°C[4] inside a secondary container filled with active indicating silica gel.

    • Validation Checkpoint: The indicating silica gel in the secondary container must remain blue (or its active color). If it turns pink, the seal is compromised, and moisture has entered the micro-environment.

SOP 2: Free-Basing the TFA Salt for Synthesis

Objective: Liberate the reactive free amine without triggering base-catalyzed nitrile hydrolysis.

  • Dissolution: Dissolve 1.0 eq of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram).

  • Mild Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO 3​ ). Do not use NaOH or KOH.

    • Causality: Strong bases (NaOH/KOH) will rapidly catalyze the hydration of the nitrile to the degradation product 2-aminocyclopentanecarboxamide[5]. NaHCO 3​ provides a mild pH (~8.3) sufficient to deprotonate the TFA salt without degrading the nitrile.

  • Extraction: Stir vigorously for 10 minutes. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C .

    • Validation Checkpoint (Self-Validating System): Before discarding the aqueous layer, spot it on a TLC plate and stain with Ninhydrin. If the spot turns purple upon heating, free amine was left behind. Adjust the aqueous pH to 8.5 and extract again.

Mechanistic Pathways: Stability & Degradation

The following logical diagram illustrates the delicate balance between stabilization (via the TFA salt) and degradation (via moisture and base exposure).

StabilityPathway Salt Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA (Stable Salt) Moisture Atmospheric Moisture (Deliquescence) Salt->Moisture Improper Storage Synthesis Anhydrous Free-Basing (Mild Base, Organic Solvent) Salt->Synthesis SOP Protocol FreeAmine Free Amine Intermediate (Reactive) Moisture->FreeAmine Deprotonation Hydrolysis Base-Catalyzed Hydrolysis (Nitrile to Amide) FreeAmine->Hydrolysis H2O / OH- Product Target Compound (e.g., Peptidomimetic) FreeAmine->Product Electrophilic Addition Degradation 2-aminocyclopentanecarboxamide (Degradation Product) Hydrolysis->Degradation Irreversible Synthesis->FreeAmine In Situ

Degradation vs. stabilization pathways of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA.

References

  • Title: 2-Aminocyclopentane-1-carbonitrile | CID 18462039 Source: PubChem URL: [Link]

  • Title: Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

  • Title: An effective approach to the enantiomers of alicyclic β -aminonitriles by using lipase catalysis Source: ResearchGate URL: [Link]

Sources

Optimization

Resolving NMR peak overlap in Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa characterization

Welcome to the Analytical Troubleshooting Hub. This guide is engineered for researchers and drug development professionals facing spectral ambiguities during the structural validation of Rel-(1S,2R)-2-aminocyclopentaneca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This guide is engineered for researchers and drug development professionals facing spectral ambiguities during the structural validation of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA .

Due to the inherent magnetic equivalence issues in saturated five-membered rings, standard 1D 1 H NMR often yields an unresolvable multiplet in the aliphatic region. This document provides field-proven, self-validating protocols to deconvolve these signals, extract precise stereochemical data, and ensure absolute confidence in your structural assignments.

Diagnostic Workflow for Resolving Cyclopentyl Overlap

G Start 1D 1H NMR Shows Severe Overlap (1.5-2.5 ppm) CheckGoal What is the primary analytical goal? Start->CheckGoal Goal1 Determine Exact Chemical Shifts CheckGoal->Goal1 Goal2 Extract J-Couplings for Stereochemistry CheckGoal->Goal2 Goal3 Assess Conformational Dynamics CheckGoal->Goal3 Sol1 Run PSYCHE Pure Shift NMR Goal1->Sol1 Sol2 Run 2D J-Resolved or NOESY/ROESY Goal2->Sol2 Sol3 Run Variable-Temperature (VT) NMR Goal3->Sol3

Workflow for resolving cyclopentane NMR peak overlap based on analytical goals.

Frequently Asked Questions & Troubleshooting

Q1: Why do the C3, C4, and C5 protons appear as an unresolvable multiplet even at 600 MHz?

The Causality: Cyclopentane rings are notorious for severe peak overlap. The methylene protons (-CH 2​ -) at the C3, C4, and C5 positions exist in highly similar electronic environments, leading to a very narrow chemical shift dispersion (typically clustered between 1.5 and 2.5 ppm)[1]. Furthermore, these protons are part of a strongly coupled spin system. The combination of strong geminal ( 2J ) and vicinal ( 3J ) scalar couplings, coupled with the small difference in resonance frequencies ( Δν ), results in severe second-order effects (where Δν≈J ). This causes complex peak splitting that cannot be simplified by simply increasing the magnetic field strength[1].

Q2: How can I determine the exact chemical shifts of the ring protons when 1D 1 H NMR fails?

The Solution: Implement Pure Shift NMR (PSYCHE) . Pure Shift Yielded by Chirp Excitation (PSYCHE) is a broadband homonuclear decoupling technique. It suppresses the effects of JHH​ scalar couplings, effectively collapsing complex multiplets into sharp, distinct singlets[2]. By using low-flip-angle saltire chirp pulses in combination with a weak spatial magnetic field gradient, PSYCHE selectively refocuses only the active spins in different spatial slices of the NMR tube[2].

Self-Validating System: To ensure that the singlets observed in the PSYCHE spectrum are not artifacts, overlay the 1D PSYCHE spectrum with the 1 H projection of a 2D 1 H- 13 C HSQC spectrum. A perfect alignment between the PSYCHE singlets and the HSQC cross-peaks mathematically validates the chemical shift assignments.

Step-by-Step Methodology: PSYCHE Acquisition
  • Calibration: Acquire a standard 1D 1 H NMR spectrum. Calibrate the 90° hard pulse precisely using the pulsecal routine to ensure accurate flip angles.

  • Parameterization: Load the pseudo-2D PSYCHE pulse program (e.g., psyche on Bruker systems). Set the sweep width to encompass only the region of interest (e.g., 0 to 5 ppm) to maximize the signal-to-noise ratio.

  • Gradient Optimization: Set the slice-selective gradient (typically 1–3 G/cm or 10-20% of maximum gradient strength).

  • Acquisition: Increase the number of scans (NS). Note: PSYCHE suffers a sensitivity penalty (retaining only 3-20% of standard signal), so a higher NS is mandatory.

  • Processing: Process the pseudo-2D data using a 1D reconstruction algorithm (concatenating the t1​ chunks) to yield the final pure shift spectrum.

Q3: PSYCHE removes the J -couplings, but I need them to confirm the (1S,2R) relative stereochemistry. What is the workaround?

The Solution: Use 2D J -Resolved NMR or NOESY . While PSYCHE is excellent for chemical shifts, stereochemical assignment (cis/trans relationship of the -CN and -NH 3+​ groups) requires spatial or scalar coupling data. A 2D J -resolved spectrum separates the chemical shift along the F2 axis and the multiplet structure ( J -coupling) along the F1 axis[1]. Alternatively, a 1D selective NOESY or 2D ROESY will reveal through-space proximities, bypassing the need for scalar couplings entirely.

Quantitative Comparison of Overlap Resolution Techniques
TechniqueResolution GainRelative SensitivityPrimary OutputBest Application
Standard 1D 1 H Baseline100%MultipletsRoutine purity checks
PSYCHE (Pure Shift) Very High~5 - 15%SingletsExact chemical shift extraction
2D J -Resolved High~40 - 50%Separated MultipletsExtracting J -couplings from overlap
2D HSQC Very High~20 - 30% 1 H- 13 C CorrelationsValidating pure shift data
Q4: Can Variable-Temperature (VT) NMR help resolve the overlap or confirm the ring conformation?

The Causality: Yes. The cyclopentane ring is not static; it rapidly interconverts between various envelope and half-chair conformations (pseudorotation)[3]. At room temperature (298 K), this dynamic exchange is faster than the NMR timescale ( Δν<k ), resulting in time-averaged, broadened multiplets. By lowering the temperature, you decrease the kinetic energy of the system. Once the temperature drops below the coalescence temperature ( Tc​ ), the exchange rate slows down significantly ( Δν>k ), allowing the NMR to capture the distinct, frozen conformers[4].

Step-by-Step Methodology: Low-Temperature VT-NMR
  • Solvent Selection: Dissolve the Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA salt in a low-freezing polar solvent. Methanol-d4 (freezing point -98 °C) is ideal, whereas DMSO-d6 (freezing point 18 °C) will freeze and damage the NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K.

  • Cooling Protocol: Lower the probe temperature in 10 K increments. Allow at least 10–15 minutes at each step for the sample to reach thermal equilibrium.

  • Tuning & Shimming: At every temperature step, re-tune and re-match the probe, and re-shim the magnet (Z1, Z2, Z3), as solvent density changes drastically with temperature.

  • Data Analysis: Monitor the aliphatic region. As you approach Tc​ , peaks will broaden significantly. Below Tc​ , the broad peaks will split into distinct, sharper signals representing the locked pseudo-axial and pseudo-equatorial protons.

Q5: How does the TFA salt form affect the spectrum?

The presence of Trifluoroacetic acid (TFA) protonates the amine to form an -NH 3+​ group. In protic solvents like D 2​ O or CD 3​ OD, these protons will rapidly exchange with the deuterium in the solvent, rendering the amine invisible in the 1 H spectrum. If observing the -NH 3+​ protons is critical for your NOESY stereochemical analysis, you must use an aprotic solvent like DMSO-d6. The TFA counterion can also be independently verified via 1 9 F NMR, which will show a sharp, distinct singlet around -75 ppm, completely free of any overlap issues.

References
  • "How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange" - stackexchange.com.
  • "6.2: Determination of Energetics of Fluxional Molecules by NMR - Chemistry LibreTexts" - libretexts.org.
  • "PSYCHE Pure Shift NMR Spectroscopy - PubMed" - nih.gov.
  • "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - Semantic Scholar" - semanticscholar.org.

Sources

Reference Data & Comparative Studies

Validation

The Decisive Role of Stereochemistry: A Comparative Guide to cis-(1S,2R)-2-Aminocyclopentanecarbonitrile and its Trans Isomer in Drug Design

For drug development professionals, the precise spatial arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic success. This guide provides an in-depth comparison of the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the precise spatial arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic success. This guide provides an in-depth comparison of the cis-(1S,2R) and trans isomers of 2-aminocyclopentanecarbonitrile, a key building block in modern pharmaceuticals. We will explore how their distinct stereochemistry dictates biological activity, with a focus on their role as precursors for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of drugs for type 2 diabetes.

Structural Analysis: The Non-Superimposable Worlds of Cis and Trans Isomers

Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. In the case of 2-aminocyclopentanecarbonitrile, the two key functional groups—the amine (-NH2) and the nitrile (-CN)—are attached to a five-membered cyclopentane ring. Their relative positions define them as either cis or trans.

  • Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (the cis isomer): In this configuration, the amino and nitrile groups are on the same face of the cyclopentane ring. The "(1S,2R)" designation specifies the absolute stereochemistry at the two chiral centers, defining a single enantiomer.

  • The Trans Isomer: In a trans configuration (e.g., (1R,2R) or (1S,2S)), the amino and nitrile groups are on opposite faces of the ring.

This seemingly subtle difference in spatial arrangement has profound implications for how these molecules can interact with their biological targets.

Caption: Molecular structures of cis and trans isomers.

The Target: Dipeptidyl Peptidase-4 (DPP-4) and Glycemic Control

DPP-4 is a serine protease enzyme that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][3][4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and better blood sugar control in patients with type 2 diabetes.[1][3]

The active site of the DPP-4 enzyme is a well-defined three-dimensional pocket. For an inhibitor to be effective, its functional groups must be precisely positioned to interact with key amino acid residues within this site. This is where the stereochemistry of the 2-aminocyclopentanecarbonitrile scaffold becomes paramount.

Comparative Biological Activity: Why Cis Prevails

While direct, head-to-head experimental data for the standalone 2-aminocyclopentanecarbonitrile isomers is not prevalent in publicly accessible literature, extensive structure-activity relationship (SAR) studies on the "gliptin" class of DPP-4 inhibitors consistently demonstrate the critical importance of a cis-β-amino acid-like scaffold.[5][6]

The design of potent DPP-4 inhibitors like Vildagliptin and Saxagliptin incorporates a cyanopyrrolidine moiety, which is structurally analogous to our cyclopentane scaffold.[2][3] The nitrile group of these inhibitors forms a reversible covalent bond with a key serine residue (Ser630) in the DPP-4 active site, while the amino group forms crucial interactions with other residues, such as glutamic acid (Glu205/Glu206) and tyrosine (Tyr662).

The cis configuration of (1S,2R)-2-aminocyclopentanecarbonitrile correctly orients the amino and nitrile groups to mimic the natural substrate and achieve this optimal binding. The trans isomer, with its functional groups on opposite faces of the ring, cannot achieve the necessary geometry to fit snugly into the active site. This leads to a significant loss of inhibitory potency.[6]

Table 1: Comparative Profile of Cis vs. Trans Isomers in DPP-4 Inhibitor Design

FeatureRel-(1S,2R)-2-aminocyclopentanecarbonitrile (cis)Trans Isomer CounterpartRationale & Significance
Binding Geometry OptimalSub-optimal / IneffectiveThe cis configuration places the amino and nitrile groups in the correct spatial orientation to simultaneously engage key binding pockets (S1 and S2) of the DPP-4 active site.[2][5]
Inhibitory Potency (IC50) High (leads to potent inhibitors)Low to InactiveThe precise fit of the cis isomer results in strong binding and effective enzyme inhibition, often in the nanomolar range for derived drugs.[7] The poor fit of the trans isomer leads to weak or no inhibition.
Therapeutic Utility High (Used as a key building block for DPP-4 inhibitors)Low / NoneThe superior biological activity makes the cis isomer a valuable and sought-after intermediate in pharmaceutical synthesis.
Stereoselective Synthesis More complex but well-establishedCan be a byproduct or synthesized via different routesAchieving high stereochemical purity is critical, and specific synthetic methods have been developed for the cis isomer.[8][9]

Caption: Workflow for comparing the biological activity of stereoisomers.

The Role of the Trifluoroacetate (TFA) Salt

The "TFA" in the topic name refers to trifluoroacetic acid. In drug development, basic compounds containing amine groups are often converted into a salt form. The trifluoroacetate salt is formed by reacting the basic amine group of 2-aminocyclopentanecarbonitrile with trifluoroacetic acid.

This is done for several practical reasons:

  • Improved Solubility: TFA salts are generally more soluble in water and other polar solvents than the free base form, which is crucial for formulation and biological testing.[10][11]

  • Enhanced Stability: The salt form is often more crystalline and stable, with a longer shelf life.[11]

  • Ease of Handling: Crystalline salts are easier to purify, weigh, and handle than oils or amorphous solids.[11]

It is important to note that the TFA counter-ion itself is not part of the active molecule and does not participate in binding to the target enzyme. It is a formulation and handling aid that dissociates in solution, leaving the protonated amine of the active cis-isomer ready for biological interaction.[12][13]

Synthesis and Stereocontrol

The therapeutic superiority of the cis isomer necessitates synthetic routes that can produce it with high stereochemical purity. Chemists employ various strategies, such as asymmetric synthesis or chiral resolution, to selectively create the desired (1S,2R) enantiomer while minimizing the formation of the inactive trans isomers and the other cis enantiomer.[8][9][14] These methods often involve chiral catalysts or resolving agents that can differentiate between the different spatial arrangements of the molecule.[8]

Caption: Superior binding of the cis isomer to the DPP-4 active site.

Conclusion

For researchers and drug developers working with 2-aminocyclopentanecarbonitrile derivatives, the choice between stereoisomers is unequivocal. The Rel-(1S,2R)-2-aminocyclopentanecarbonitrile , or cis isomer, possesses the correct three-dimensional architecture to enable high-potency inhibition of key drug targets like DPP-4. Its trans counterpart, due to an incompatible spatial arrangement of its key functional groups, is biologically inferior for this application. The use of a TFA salt is a standard, practical strategy to improve the compound's physicochemical properties for development without altering its intrinsic biological activity. Therefore, a focus on stereoselective synthesis and the exclusive use of the pure cis-(1S,2R) isomer is a foundational requirement for advancing these promising molecules in drug discovery pipelines.

References

  • Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. (2024). RSC Advances. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of ( Z )- N ′-(2-Oxoindolin-3-ylidene)formohydrazide. (2015). Journal of Chemistry. Available at: [Link]

  • Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (2025). MDPI. Available at: [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2019). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Molecules. Available at: [Link]

  • Structure Activity Relationships. (2005). Drug-Design.org. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2024). ResearchGate. Available at: [Link]

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2005). Organic & Biomolecular Chemistry. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Pharmaceuticals. Available at: [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (2021). Ozone Secretariat. Available at: [Link]

  • Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Available at: [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2025). MDPI. Available at: [Link]

  • Discovery of new binding elements in DPP-4 inhibition and their applications in novel DPP-4 inhibitor design. (2014). ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Available at: [Link]

  • A review on phytochemical and pharmacological facets of tropical ethnomedicinal plants as reformed DPP-IV inhibitors to regulate incretin activity. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). MDPI. Available at: [Link]

  • Toxicity and Physicochemical Properties of Trifluoroacetic Acid. (2024). Encyclopedia.pub. Available at: [Link]

  • Stereochemistry and Its Role in Drug Design. (2022). Boffin Access. Available at: [Link]

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Comparative

A Comparative Guide to Cyclic and Acyclic Aminonitriles in Drug Discovery: The Case of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

Introduction In medicinal chemistry, the α-aminonitrile scaffold is a cornerstone for designing enzyme inhibitors and other bioactive molecules.[1][2] The nitrile group, a versatile functional moiety, can act as a hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry, the α-aminonitrile scaffold is a cornerstone for designing enzyme inhibitors and other bioactive molecules.[1][2] The nitrile group, a versatile functional moiety, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or, critically, as an electrophilic "warhead" for covalent modification of target proteins.[3][4][5][6] This covalent interaction, often reversible, can lead to significant improvements in potency and duration of action.[3][7] A key strategy in optimizing such molecules is the use of conformational restriction—rigidifying a flexible molecule to lock it into its bioactive conformation.[8][9][10][11] This guide provides a comparative analysis of the conformationally constrained compound, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, and its conceptual acyclic analogs, offering a framework for selecting the appropriate scaffold in drug discovery programs.

The trifluoroacetate (TFA) salt form of the title compound is frequently used to improve solubility and handling of amine-containing compounds during synthesis and purification, particularly with techniques like HPLC.[12]

Structural Rationale: The Power of Conformational Constraint

The fundamental difference between Rel-(1S,2R)-2-aminocyclopentanecarbonitrile and its acyclic counterparts lies in the degrees of freedom. Acyclic aminonitriles possess multiple rotatable bonds, allowing them to adopt a vast ensemble of conformations in solution. In contrast, the cyclopentane ring severely restricts this flexibility.

Why is this important?

  • Entropy and Binding Affinity: For a flexible molecule to bind to a target, it must adopt a specific, low-energy conformation, often called the "bioactive conformation." This process is entropically unfavorable. By pre-organizing the pharmacophoric elements (the amine and nitrile groups) into a structure that more closely resembles the bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency.[8][9][13]

  • Selectivity: The unique three-dimensional shape imposed by the cyclic scaffold can enhance selectivity for the intended target over other proteins, as off-targets may not be able to accommodate the rigid structure.[9][13]

  • Metabolic Stability: Constraining a molecule can shield metabolically labile sites from enzymatic degradation, potentially improving its pharmacokinetic profile.[9]

The following diagram illustrates the conceptual relationship between the constrained cyclic scaffold and a representative flexible acyclic analog.

Caption: Structural differences between cyclic and acyclic aminonitriles.

Comparative Experimental Evaluation

To objectively compare these scaffolds, a series of standardized in vitro assays should be performed. The following workflow outlines a typical evaluation cascade designed to assess key drug-like properties.

Experimental_Workflow cluster_0 Compound Synthesis & QC cluster_1 Performance Assays cluster_2 Data Analysis & Selection start_A Rel-(1S,2R)-2-amino- cyclopentanecarbonitrile TFA physchem Physicochemical Properties start_A->physchem stability Stability Assays (Chemical & Metabolic) start_A->stability activity Biological Activity (Target Engagement) start_A->activity start_B Acyclic Amino Nitrile Analogs start_B->physchem start_B->stability start_B->activity analysis Comparative Analysis Structure-Activity Structure-Property physchem->analysis stability->analysis activity->analysis

Caption: Workflow for comparing cyclic and acyclic aminonitrile analogs.

Physicochemical Properties

These fundamental properties govern a compound's behavior in biological systems.

PropertyExperimental MethodRationaleExpected Outcome
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)Poor solubility can hinder absorption and lead to unreliable assay results. The TFA salt form is expected to enhance solubility.The cyclic analog may have different solubility due to its rigid, crystalline nature compared to more flexible acyclic compounds.
Lipophilicity (LogD) Shake-flask method or HPLC-based measurement at pH 7.4LogD influences membrane permeability, plasma protein binding, and metabolism. An optimal range (typically 1-3) is often sought for oral drugs.The constrained ring of the cyclic analog might reduce the exposed hydrophobic surface area, potentially leading to a lower LogD compared to an acyclic analog of similar molecular weight.
pKa Potentiometric titration or UV-spectroscopyThe ionization state of the primary amine is critical for target interaction (e.g., forming salt bridges) and solubility.The pKa of the amine should be similar between analogs unless the cyclic structure introduces significant electronic or steric effects.
Stability Assessment

A drug candidate must be stable enough to reach its target.

  • Chemical Stability: Assesses degradation in non-enzymatic conditions.

    • Protocol: Incubate the compound in buffers at pH values relevant to physiological conditions (e.g., pH 1.2 for the stomach, pH 7.4 for blood). Analyze the remaining parent compound at various time points using LC-MS/MS.

    • Rationale: The nitrile group can be susceptible to hydrolysis, especially at extreme pH. This assay identifies inherent chemical liabilities.

  • Metabolic Stability: Measures the rate of metabolism by liver enzymes, a primary route of drug clearance.[14][15][16]

    • Protocol: Incubate the compound with liver microsomes or S9 fractions (which contain Phase I and Phase II enzymes) and a cofactor (NADPH).[15][17][18] Quantify the disappearance of the parent compound over time via LC-MS/MS to determine its intrinsic clearance (Clint) and in vitro half-life (t½).[16]

    • Rationale: Rapid metabolism leads to a short duration of action and poor bioavailability.[16][17] Conformational constraint can block sites of metabolism, potentially increasing the half-life of the cyclic analog compared to its flexible counterparts.[9]

Biological Activity: Target Engagement

The ultimate test is whether the compound interacts with its intended biological target. Assuming the target is a cysteine protease, a common target for nitrile inhibitors, a typical enzyme inhibition assay would be performed.[3][19]

  • Protocol: IC50 Determination

    • Reagents: Recombinant target enzyme, fluorogenic substrate, assay buffer, test compounds (cyclic and acyclic analogs).

    • Procedure: a. Serially dilute test compounds in DMSO and add to a microplate. b. Add the enzyme to each well and pre-incubate to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.

    • Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Rationale: The nitrile group acts as an electrophilic warhead that can be attacked by the catalytic cysteine residue in the enzyme's active site, forming a reversible covalent thioimidate adduct.[4][5][19] This assay quantifies the potency of that interaction. The pre-organized conformation of the cyclic analog is hypothesized to lead to a lower IC50 value (higher potency).

Hypothetical Data Summary and Interpretation

The table below presents a hypothetical dataset from the described experiments, illustrating the potential advantages of a conformationally constrained scaffold.

ParameterRel-(1S,2R)-2-aminocyclopentanecarbonitrileAcyclic Analog (e.g., 2-amino-4-methylpentanenitrile)Interpretation
IC50 (nM) 50850The ~17-fold increase in potency for the cyclic analog strongly suggests its constrained conformation is favored for binding, minimizing the entropic penalty.[8][9]
LogD at pH 7.4 1.21.8The lower lipophilicity of the cyclic analog may be beneficial for reducing off-target effects and improving its overall physicochemical profile.
Microsomal t½ (min) 4515The 3-fold longer metabolic half-life indicates that the rigid structure protects against rapid metabolism by cytochrome P450 enzymes.[9][15]
Aqueous Solubility (µM) >200120Both compounds show adequate solubility for in vitro testing, with the cyclic compound potentially benefiting from a more favorable crystal packing energy.

Conclusion

The strategic use of conformational constraint, exemplified by the Rel-(1S,2R)-2-aminocyclopentanecarbonitrile scaffold, offers a powerful tool in drug discovery. By pre-organizing a molecule into its bioactive conformation, medicinal chemists can achieve significant gains in potency, selectivity, and metabolic stability compared to flexible, acyclic analogs.[8][9][10] While the synthesis of such constrained systems can be more complex, the potential improvements in the overall pharmacological profile often justify the investment. This guide provides a systematic framework for the head-to-head comparison of cyclic and acyclic aminonitriles, enabling researchers to make data-driven decisions in the lead optimization process.

References

  • Alonso, J., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. Available at: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Singh, J., et al. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. Chemical & Metabolic Stability. Available at: [Link]

  • Liu, H., et al. (2017). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Wermuth, C. G. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Practice of Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available at: [Link]

  • Hillebrand, S., et al. (2024). Nitrile-based reversible covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Bentham Science Publishers. Available at: [Link]

  • Ferreira, L. G., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. PubMed. Available at: [Link]

  • Alonso, J., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available at: [Link]

  • DGIST. (2017). New complex reacting with nitrile: A key to enable down-regulation of cancer enzymes. EurekAlert!. Available at: [Link]

  • Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Lonsdale, R., & Harvey, J. N. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Available at: [Link]

  • Kouznetsov, V. V., & Galvis, C. E. P. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Available at: [Link]

  • Halocarbon Life Sciences. (2020). TFA - Pharmaceutical Applications. Available at: [Link]

Sources

Validation

Comprehensive Mass Spectrometry Fragmentation Guide: Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile TFA

As a Senior Application Scientist, I have developed this guide to provide an authoritative, objective comparison of the mass spectrometry (MS) fragmentation patterns of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this guide to provide an authoritative, objective comparison of the mass spectrometry (MS) fragmentation patterns of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) . This cyclic β -amino nitrile is a critical building block in the synthesis of peptidomimetics and enzyme inhibitors (such as DPP-4 inhibitors).

This guide dissects the causality behind its gas-phase dissociation, compares its performance against structural analogs, and provides a self-validating experimental protocol designed to overcome the analytical challenges associated with its TFA salt form.

Mechanistic Insights: Ionization and Fragmentation Causality

The "TFA Effect" and Ionization Dynamics

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile is typically supplied as a TFA salt to stabilize the primary amine. However, introducing TFA into an Electrospray Ionization (ESI) source presents a fundamental physical chemistry challenge. TFA is a strong, highly hydrophobic ion-pairing agent. In the ESI droplet phase, TFA tightly binds to the protonated amine, increasing the droplet's surface tension and preventing the efficient gas-phase emission of the [M+H]+ ion. This phenomenon causes severe signal suppression. To achieve high-sensitivity detection, the ion-pairing dynamics must be disrupted by substituting TFA with Difluoroacetic Acid (DFA) or Formic Acid (FA) in the mobile phase, which maintains chromatographic resolution while boosting MS sensitivity[1].

Collision-Induced Dissociation (CID) Pathways

Once successfully ionized, the protonated precursor [M+H]+ ( m/z 111.09) undergoes specific Collision-Induced Dissociation (CID) pathways in the collision cell[2]. The fragmentation is driven by the localization of the charge on the primary amine and the electron-withdrawing nature of the adjacent nitrile group:

  • Loss of Ammonia (-17 Da, m/z 94): The most kinetically favorable pathway at low collision energies (CE), driven by the protonation of the primary amine and subsequent heterolytic cleavage.

  • Loss of Hydrogen Cyanide (-27 Da, m/z 84): A characteristic cleavage for aliphatic nitriles. In the trans configuration (1S,2R), the anti-periplanar arrangement of the ring protons facilitates a lower-energy E2-like elimination of HCN compared to the cis isomer.

  • Cyclopentenyl Cation Formation ( m/z 67): Consecutive loss of both NH3​ and HCN yields a highly stable, resonance-stabilized C5​H7+​ cyclic hydrocarbon cation.

Analytical Caveat: Nitriles are susceptible to electrochemical in-source reduction at the ESI capillary tip, potentially converting the nitrile to an amine ( [M+46]+ adducts or +4 Da shifts)[3]. Furthermore, excessive declustering potentials can induce in-source fragmentation before the ions reach the collision cell[4].

Visualizing the Fragmentation Logic

FragmentationPathway M Precursor Ion [M+H]+ m/z 111.09 F1 Fragment [M+H - NH3]+ m/z 94.06 M->F1 -17 Da (NH3) Low CE F2 Fragment[M+H - HCN]+ m/z 84.08 M->F2 -27 Da (HCN) Med CE F3 Cyclopentenyl Cation [C5H7]+ m/z 67.05 F1->F3 -27 Da (HCN) High CE F2->F3 -17 Da (NH3) High CE

Figure 1: CID fragmentation logic of protonated Rel-(1S,2R)-2-aminocyclopentanecarbonitrile.

Comparative Performance Data

To objectively evaluate the structural elucidation capabilities of MS for this compound, we compare its fragmentation behavior against its cis-stereoisomer and an acyclic analog.

Table 1: Structural Analog Fragmentation Comparison (ESI-MS/MS)
Compound / IsomerPrecursor [M+H]+ Primary Fragment (Low CE: 15 eV)Secondary Fragment (High CE: 30 eV)Mechanistic Causality
Rel-(1S,2R) (Trans) m/z 111.09 m/z 94 (Base peak), m/z 84 (30%) m/z 67 (Base peak)Anti-periplanar geometry lowers the activation energy for HCN elimination, yielding a prominent m/z 84 peak.
Rel-(1R,2S) (Cis) m/z 111.09 m/z 94 (Base peak), m/z 84 (<5%) m/z 67 (Base peak)Syn-clinal geometry sterically hinders HCN elimination; NH3​ loss dominates entirely at low CE.
2-Aminohexanenitrile (Acyclic) m/z 113.11 m/z 96 ( −NH3​ ) m/z 69, m/z 55 (Alkyl cleavage)Lack of ring constraint allows extensive aliphatic chain fragmentation (loss of C2​H4​ and C3​H6​ ).
Table 2: MS Platform Comparison for β -Amino Nitrile Analysis
PlatformMass AccuracyResolutionBest Use Case for this MoleculeLimitation
ESI-QqQ (Triple Quad) Unit mass (~0.7 Da)LowHigh-throughput MRM quantification of the 111→67 transition in PK studies.Cannot distinguish isobaric background interferences.
ESI-Q-TOF < 2 ppmHigh (>30,000)Structural elucidation and distinguishing the m/z 84 fragment from matrix noise.Lower dynamic range for absolute quantification.

Experimental Protocol: LC-ESI-MS/MS Analysis

This self-validating protocol is designed to mitigate TFA-induced ion suppression and prevent in-source reduction/fragmentation.

Phase 1: Sample Preparation & Desalting

  • Dilution: Dissolve the Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA standard in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • TFA Displacement: Dilute the stock 1:1000 into a working solution of 95% Water / 5% Acetonitrile containing 0.1% Difluoroacetic Acid (DFA) . Causality: DFA displaces the TFA counter-ion in solution. DFA's lower hydrophobicity significantly improves droplet desolvation in the ESI source compared to TFA[1].

Phase 2: UHPLC Separation

  • Column: HILIC or polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Highly polar, low-molecular-weight amines exhibit poor retention on standard C18 without strong ion-pairing agents.

  • Mobile Phase A: Water + 0.1% DFA.

  • Mobile Phase B: Acetonitrile + 0.1% DFA.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Optimization (Positive Mode)

  • Source Temperature: Set to 350°C. Causality: High enough to ensure complete desolvation of the aqueous mobile phase, but strictly kept below 400°C to prevent thermal degradation of the labile nitrile group.

  • Capillary Voltage: +3.0 kV. Causality: Kept relatively low to prevent electrochemical reduction of the nitrile to an amine at the capillary tip[3].

  • Declustering Potential (DP): Optimize between 20-40 V. Causality: Must be kept low to prevent in-source fragmentation (loss of NH3​ ) before the first quadrupole[4].

  • Collision Energy (CE) Ramp: Acquire MS/MS spectra at CE 15 eV, 25 eV, and 35 eV using Argon as the collision gas to capture the full transition from m/z 111 94 67.

Visualizing the Analytical Workflow

LCMSWorkflow S1 Sample Prep (DFA Displacement) S2 UHPLC Separation (Polar C18 / HILIC) S1->S2 S3 ESI Source (Low DP / +3.0 kV) S2->S3 S4 Q1: Precursor Selection (m/z 111) S3->S4 S5 Q2: CID (15-35 eV) S4->S5 S6 Q3: Detection (m/z 94, 84, 67) S5->S6

Figure 2: Step-by-step LC-ESI-MS/MS workflow optimized for cyclic beta-amino nitriles.

References

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Royal Society of Chemistry (RSC)[Link]

  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing National Institutes of Health (NIH) / PMC[Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry National Institutes of Health (NIH) / Wiley[Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Excess (ee) Determination for Rel-(1S,2R)-2-aminocyclopentanecarbonitrile

The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and chemical synthesis. For chiral building blocks like Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, a precursor with...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and chemical synthesis. For chiral building blocks like Rel-(1S,2R)-2-aminocyclopentanecarbonitrile, a precursor with significant potential in medicinal chemistry, ensuring enantiomeric fidelity is not merely a quality control metric—it is a critical determinant of the final product's efficacy and safety.[1][2] Different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles.[2][3] This guide provides an in-depth comparison of the principal analytical techniques for quantifying the enantiomeric excess (ee) of this specific aminonitrile, grounding recommendations in both theoretical principles and practical, field-proven insights.

We will dissect and compare the three most powerful chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each method's performance will be evaluated based on resolution, speed, solvent consumption, and robustness, providing researchers with the necessary data to make informed decisions for their specific analytical challenges.

Logical Workflow for Chiral Method Selection

The selection of an optimal analytical technique is not arbitrary; it is a guided process dictated by the analyte's properties and the laboratory's objectives. The workflow below illustrates a logical decision-making process for choosing between HPLC, SFC, and GC for chiral analysis.

G cluster_input Initial Considerations cluster_methods Primary Chromatographic Methods cluster_outcomes Method Suitability Analyte Analyte Properties (Rel-(1S,2R)-2-aminocyclopentanecarbonitrile) - Primary Amine - Thermally Stable? GC Chiral GC Analyte->GC Volatile & Thermally Stable? Goals Analytical Goals - High Throughput? - Green Chemistry Focus? - Routine QC? HPLC Chiral HPLC Goals->HPLC Robustness & Versatility Needed? SFC Chiral SFC Goals->SFC High Throughput & Green Chemistry? HPLC_O Gold Standard: Robust, Versatile QC HPLC->HPLC_O SFC_O High-Throughput: Fast, Green Screening SFC->SFC_O GC_O Specialized: High-Resolution for Volatiles GC->GC_O

Caption: Decision workflow for selecting a chiral separation technique.

Head-to-Head Comparison of Analytical Techniques

The choice between HPLC, SFC, and GC hinges on a trade-off between speed, efficiency, cost, and the specific requirements of the analytical task. Chiral HPLC is often considered the gold standard for its robustness and the vast array of available chiral stationary phases (CSPs).[2][4] SFC offers a significant advantage in speed and reduced solvent consumption, making it ideal for high-throughput applications.[5][6] GC, while requiring derivatization for polar amines, can provide exceptional resolution for volatile compounds.[7][8]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[3]Differential partitioning using a CSP with a supercritical fluid (CO₂) mobile phase, often with a co-solvent.[6]Differential partitioning of volatile enantiomers with a CSP in a gaseous mobile phase.[7]
Sample Prep Minimal; dissolve sample in mobile phase or compatible solvent.Minimal; dissolve sample in co-solvent (e.g., Methanol).Derivatization required to increase volatility and reduce polarity of the amine (e.g., acylation).[9]
Typical CSPs Polysaccharide-based (Cellulose/Amylose), Pirkle-type, Crown Ethers.[10][11]Polysaccharide-based, Pirkle-type.[6][12]Cyclodextrin derivatives, Chirasil-Val.[13][14]
Mobile Phase Hexane/IPA (Normal Phase), Acetonitrile/Water (Reversed Phase).[3]Supercritical CO₂ with alcohol co-solvents (e.g., MeOH, EtOH).[15]Inert gas (Helium, Hydrogen, Nitrogen).
Analysis Time 10 - 30 minutes.[4]< 5 - 15 minutes (3-5x faster than HPLC).[6][15]15 - 40 minutes.
Resolution (Rs) Generally high (Rs > 1.5).[4]Often higher or complementary to HPLC.Can be very high.
"Green" Factor High consumption of organic solvents.Excellent . Uses recycled CO₂ and minimal organic co-solvent.[5]Minimal solvent use, but requires derivatization reagents.
Best For Robust, routine quality control; method development.High-throughput screening, preparative separations.[5]Analysis of thermally stable, volatile compounds; high-resolution needs.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for method development for Rel-(1S,2R)-2-aminocyclopentanecarbonitrile.

Protocol 1: Chiral HPLC (Recommended Primary Method)

This method is recommended for its reliability and the high probability of achieving baseline separation. The choice of a crown ether-based CSP is deliberate; these phases show exceptional selectivity for primary amines through host-guest complexation.[16]

Workflow for Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Data Analysis Prep Sample Preparation (1 mg/mL in Mobile Phase) Equilibrate Column Equilibration (Crownpak CR(+), 30 min) Prep->Equilibrate MobilePhase Mobile Phase Prep (0.1M Perchloric Acid, pH 2.0) MobilePhase->Equilibrate Inject Injection (5 µL) Equilibrate->Inject Run Isocratic Elution (0.8 mL/min, 25°C) Inject->Run Detect UV Detection (210 nm) Run->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Step-by-step experimental workflow for chiral HPLC.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase (CSP): Crownpak CR(+) column (150 x 4.6 mm, 5 µm).

    • Rationale: Crown ethers form inclusion complexes with the ammonium ion of the primary amine, providing excellent chiral recognition for this class of compounds.[16] An acidic mobile phase is required to ensure the amine is protonated.

  • Mobile Phase: Perchloric acid solution, pH 2.0.

    • Rationale: A low pH ensures the primary amine is protonated to an ammonium ion (R-NH₃⁺), which is essential for interaction with the crown ether.[16]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

Procedure:

  • Equilibrate the Crownpak CR(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the sample solution.

  • Acquire data for a sufficient time to allow both enantiomers to elute.

  • Identify the peaks corresponding to the (1S,2R) and (1R,2S) enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the peak area of the major enantiomer.[4]

Protocol 2: Chiral SFC (High-Throughput Alternative)

SFC is a powerful alternative that dramatically reduces analysis time and solvent waste.[15] Polysaccharide-based CSPs are highly effective in SFC and offer complementary selectivity to other column types.[12]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and UV detector.

  • Chiral Stationary Phase (CSP): Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Rationale: Amylose-based phases like Chiralpak AD-H provide robust enantioseparation for a wide range of compounds, including amines, through a combination of hydrogen bonding and steric interactions.[10]

  • Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% diethylamine (DEA).

    • Rationale: Methanol is a common polar modifier used to increase the elution strength of the supercritical CO₂.[15] The basic additive (DEA) is crucial for obtaining good peak shape for amine compounds by masking acidic sites on the silica support.[12]

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in Methanol.

Procedure:

  • Equilibrate the Chiralpak AD-H column with the mobile phase until temperature and pressure are stable.

  • Inject 2 µL of the sample solution.

  • Run the isocratic separation.

  • Integrate the peak areas for the eluted enantiomers.

  • Calculate the % ee as described in the HPLC protocol.

Protocol 3: Chiral GC (Requires Derivatization)

This method is viable if high resolution is paramount and the laboratory is equipped for derivatization procedures. The amine must be converted to a less polar, more volatile derivative.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase (CSP): Hydrodex β-6TBDM (25 m x 0.25 mm ID).

    • Rationale: Derivatized cyclodextrin phases are the most versatile and widely used CSPs in gas chromatography, capable of separating a vast range of chiral compounds.[8][13]

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 100°C hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

Procedure:

  • Derivatization: In a vial, dissolve ~1 mg of the aminonitrile sample in 200 µL of Dichloromethane. Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial and heat at 60°C for 15 minutes. Cool to room temperature.

    • Causality: The TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative, which is amenable to GC analysis.[9]

  • Inject 1 µL of the derivatized sample solution (split ratio 50:1).

  • Run the GC temperature program.

  • Integrate the peak areas for the two derivatized enantiomers.

  • Calculate the % ee.

Conclusion and Recommendations

The determination of enantiomeric excess for Rel-(1S,2R)-2-aminocyclopentanecarbonitrile can be accomplished with high fidelity using several chromatographic techniques.

  • For routine, robust QC analysis , Chiral HPLC on a crown ether-based stationary phase is the most authoritative and reliable method. Its straightforward sample preparation and the specific, high-affinity interaction between the CSP and the primary amine make it an ideal choice for method validation and implementation in a regulated environment.

  • For high-throughput screening or applications where "green chemistry" is a priority , Chiral SFC is the superior option. It offers a 3- to 5-fold reduction in analysis time and drastically cuts organic solvent consumption without compromising, and often improving, separation quality.[6]

  • Chiral GC remains a powerful, high-resolution technique but should be considered a secondary option for this analyte due to the mandatory derivatization step, which adds time, complexity, and potential for analytical error.

Ultimately, the selection is contingent upon the specific laboratory context, balancing the need for speed, robustness, and operational efficiency. This guide provides the foundational data and protocols to empower researchers to select and implement the most appropriate method for their analytical needs.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI. Available at: [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]

  • Supercritical fluid chromatography for separation of chiral planar metallocenes. PubMed. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case. Preprints.org. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. Ghent University. Available at: [Link]

  • Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. ResearchGate. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Supercritical Fluid Extraction/Chromatography. Shimadzu. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

Sources

Validation

A Comparative Guide to the Bioavailability of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile and its Trifluoroacetate (TFA) Salt

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly impact its developability and clinical success. W...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly impact its developability and clinical success. While trifluoroacetic acid (TFA) is a widely used counterion in solid-phase synthesis and purification of novel chemical entities due to its volatility and effectiveness, its influence on the ultimate bioavailability of the active pharmaceutical ingredient (API) warrants careful and systematic investigation.[1][2] Residual TFA from the manufacturing process can introduce unforeseen variables in biological assays and alter the intrinsic physicochemical properties of the parent molecule.[1][3]

This guide provides an objective, technically-focused framework for comparing the bioavailability of a promising aminocyclopentanecarbonitrile scaffold, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile (herein referred to as "Parent Compound"), and its trifluoroacetate (TFA) salt. The methodologies and experimental protocols detailed herein are designed to equip researchers with the necessary tools to generate robust, comparative data, thereby enabling an informed selection of the optimal form for further preclinical and clinical development.

The Critical Role of Physicochemical Characterization

Before embarking on resource-intensive in vivo studies, a comprehensive understanding of the fundamental physicochemical properties of the Parent Compound and its TFA salt is paramount. These properties are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoroacetate counterion, being highly acidic and possessing a hydrophobic trifluoromethyl group, can significantly alter these characteristics compared to the freebase or other salt forms like hydrochloride (HCl).[4][5]

Experimental Protocols for Physicochemical Profiling

1. Aqueous Solubility Determination (pH-Dependent)

  • Objective: To quantify and compare the solubility of the Parent Compound and its TFA salt across a physiologically relevant pH range, simulating the conditions of the gastrointestinal tract.

  • Methodology:

    • Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.

    • Add an excess amount of the test compound (Parent Compound or TFA salt) to each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Causality: The highly acidic nature of TFA (pKa ~0.2-0.5) means it will be fully ionized at all physiological pHs.[4] This can influence the overall solubility of the compound, which is a critical factor for oral absorption.[6]

2. Lipophilicity Assessment (LogP/LogD)

  • Objective: To measure the partitioning of the compounds between an aqueous and an organic phase, providing an indication of their ability to cross biological membranes.

  • Methodology (Shake-Flask Method):

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).

    • Dissolve a known amount of the test compound in one of the phases.

    • Combine the two phases in a vial and shake vigorously to allow for partitioning.

    • Allow the phases to separate completely, often aided by centrifugation.

    • Measure the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

    • Calculate the partition coefficient (LogP for the neutral form) or distribution coefficient (LogD at a specific pH).

  • Causality: The hydrophobic trifluoromethyl group of the TFA counterion could potentially increase the lipophilicity of the ion pair, which may enhance membrane permeability.[5]

Table 1: Anticipated Physicochemical Properties and Potential Bioavailability Impact

PropertyParent Compound (Freebase)TFA SaltRationale & Potential Impact on Bioavailability
Aqueous Solubility Lower, pH-dependentPotentially higherEnhanced solubility of the salt form can lead to better dissolution in the GI tract, a prerequisite for absorption.[6]
LogD (pH 7.4) ModeratePotentially higherIncreased lipophilicity may improve passive diffusion across the intestinal epithelium.
Chemical Stability May be susceptible to degradationGenerally stableTFA is a common reagent for ensuring the stability of synthetic compounds.

In Vitro Models for Predicting Absorption and Metabolism

In vitro assays provide a cost-effective and high-throughput means to screen for potential bioavailability issues before advancing to animal studies.[7] These models help to dissect the individual processes of permeability and metabolic stability.

Experimental Workflow for In Vitro Assessment

G cluster_0 In Vitro Bioavailability Assessment Workflow start Test Compounds (Parent & TFA Salt) pampa PAMPA (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active Transport & Efflux) start->caco2 microsomes Liver Microsome Assay (Metabolic Stability) start->microsomes data_analysis Data Analysis & Comparative Assessment pampa->data_analysis caco2->data_analysis microsomes->data_analysis G cluster_1 In Vivo Pharmacokinetic Study Workflow animal_model Select Animal Model (e.g., Sprague-Dawley Rats) iv_dose Administer IV Dose (Parent Compound & TFA Salt) animal_model->iv_dose po_dose Administer Oral Dose (Parent Compound & TFA Salt) animal_model->po_dose sampling Serial Blood Sampling iv_dose->sampling po_dose->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) bioanalysis->pk_calc comparison Comparative Analysis pk_calc->comparison

Sources

Safety & Regulatory Compliance

Safety

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa proper disposal procedures

Operational Guide: Safe Handling and Disposal of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA For researchers and drug development professionals, the disposal of complex organic salts requires more than just following...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA

For researchers and drug development professionals, the disposal of complex organic salts requires more than just following a checklist; it requires a mechanistic understanding of the chemical's properties to prevent environmental contamination and ensure regulatory compliance. Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetic acid (TFA) salt presents a unique disposal challenge due to its dual-nature composition: a reactive organic core paired with a highly persistent, fluorinated counterion.

This guide outlines the self-validating protocols and causal logic required to safely manage and dispose of this specific compound.

Chemical Hazard Profiling & Causality

To properly dispose of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA, laboratory personnel must first understand the causality behind its hazard classifications:

  • The Nitrile & Amine Core: The parent molecule contains both a primary amine and a nitrile group. Nitriles can be toxic and act as severe irritants[1]. While relatively stable under ambient conditions, mixing this compound with strong acids or bases in a waste container can trigger exothermic hydrolysis, potentially liberating ammonia or carboxylic acids.

  • The Trifluoroacetate (TFA) Counterion: The presence of the TFA salt dictates the entire disposal strategy. TFA is highly corrosive, harmful to aquatic life, and environmentally persistent[2]. Because TFA contains three fluorine atoms, the entire salt complex must be classified as Halogenated Organic Waste .

  • Thermal Stability & PICs: Fluorinated compounds possess incredibly strong carbon-fluorine (C-F) bonds. Standard incineration temperatures are insufficient to break these bonds and can result in the release of toxic Products of Incomplete Combustion (PICs), such as hydrogen fluoride (HF) or perfluorinated fragments[3]. Therefore, specialized high-temperature destruction is mandatory.

Step-by-Step Disposal Methodology

Never dispose of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA down the sink. Sink disposal of unused or excess chemicals is strictly prohibited unless specifically approved by local regulations, as TFA is toxic to aquatic ecosystems and cannot be processed by standard biological wastewater treatment[2][4].

Follow this validated workflow for containment and disposal:

Phase 1: Source Segregation & Containment

  • Stream Identification: Classify the material strictly as a Halogenated Organic Waste . Do not mix it with non-halogenated solvent waste, as this violates EPA profiling and can cause dangerous mismatches at the incineration facility.

  • Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste container. Ensure the container cap is in "new" condition with no cracks, as degraded caps can allow corrosive TFA vapors to escape[5].

  • Volume Management: Transfer the chemical waste into the container, ensuring it is never filled beyond 75-80% capacity. Leaving 20-25% headspace is a critical safety measure to accommodate potential vapor expansion and prevent spills during transit[6].

Phase 2: Satellite Accumulation Area (SAA) Management 4. Standardized Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Salt, Nitrile)" and include the date of the first waste addition[6]. 5. Storage Constraints: Store the container in a designated SAA with secondary containment. Keep it strictly segregated from strong oxidizing agents and strong bases to prevent reactive cross-contamination[2][5]. 6. Time Management: Monitor the container volume weekly. Once the container reaches the 80% fill line, it must be transferred out of the SAA to a central accumulation area within 3 days[5]. Partially filled containers cannot remain in the SAA for more than 1 year[5].

Phase 3: Final Disposal & Thermal Destruction 7. EH&S Profiling: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. Provide them with the exact chemical nomenclature so they can profile it for fluorinated destruction. 8. High-Temperature Incineration: EH&S will route the waste to a permitted hazardous waste incinerator. To ensure complete thermal destruction of the fluorinated salt and prevent PIC formation, the facility must incinerate the waste at temperatures exceeding 1,000 °C with a minimum 2-second residence time[3].

Quantitative Waste Management Parameters

Adhering to strict quantitative limits ensures that both physical safety and EPA/RCRA compliance are maintained throughout the disposal lifecycle.

ParameterSpecificationOperational Rationale
Container Headspace 20–25% emptyPrevents pressure buildup and mitigates spill risks during transport[6].
SAA Storage Limit (Full) 3 DaysMandatory compliance for satellite accumulation transfer once capacity is reached[5].
SAA Storage Limit (Partial) 1 YearMaximum allowable regulatory time for accumulating hazardous waste in a lab[5].
Incineration Temperature ≥ 1,000 °CRequired thermal threshold to break stable C-F bonds in the TFA counterion[3].
Incineration Residence Time ≥ 2 secondsEnsures complete thermal destruction and prevents toxic fluorinated emissions[3].

Disposal Workflow Diagram

The following logical workflow illustrates the critical path for segregating and destroying this fluorinated nitrile salt.

WasteDisposal A Waste Generation: Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA B Chemical Segregation A->B C Halogenated Waste Stream (Fluorinated TFA Salt) B->C Correct D Non-Halogenated Stream (DO NOT USE) B->D Incorrect E Satellite Accumulation Area (SAA) Secondary Containment C->E F EH&S Profiling & Collection E->F Max 1 Year or 3 Days (Full) G High-Temp Incineration (>1000°C, 2s Residence) F->G

Workflow for the segregation and thermal destruction of fluorinated nitrile waste.

References

  • Chemical Substance Information - 2-iminocyclopentanecarbonitrile. NextSDS. 1

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.6

  • Trifluoroacetic acid - SAFETY DATA SHEET. Fisher Scientific. 2

  • Laboratory Waste Disposal Safety Protocols. NSTA. 4

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.5

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS. LawBC. 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa

This document provides essential safety and logistical information for the handling of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA). As researchers and drug development professionals, our primary re...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle and the implementation of rigorous safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: A Tale of Two Moieties

To establish a robust personal protective equipment (PPE) strategy, we must first deconstruct the potential hazards of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa. The compound is a salt, composed of an aminonitrile cation and a trifluoroacetate anion. The overall hazard profile is a composite of these two components.

  • The Aminonitrile Cation: The core structure, 2-aminocyclopentanecarbonitrile, presents two primary areas of concern. The amine group can be a skin and eye irritant. More significantly, the nitrile group (-C≡N) is a well-established toxicophore. While the toxicity of this specific molecule has not been fully investigated, analogous nitrile-containing compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] The primary concern with nitriles is their potential to metabolize into cyanide, a potent inhibitor of cellular respiration.

  • The Trifluoroacetate (TFA) Anion: The TFA counterion is the conjugate base of trifluoroacetic acid, a strong and corrosive acid.[4][5] While the salt form is less aggressive, it can still cause significant skin, eye, and respiratory tract irritation.[6][7] Furthermore, TFA salts are often hygroscopic, meaning they readily absorb moisture from the air, which can alter their physical state and handling characteristics.[6]

Based on this analysis of structurally similar compounds, Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa should be handled as a substance with the following potential hazards:

Hazard ClassPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation, with potential for more severe reactions.[8][9]
Serious Eye Damage/Eye Irritation Causes serious eye irritation or damage.[8][9]
Specific Target Organ Toxicity May cause respiratory irritation.[7][8][9]

The Core of Safety: Engineering and Administrative Controls

Before any PPE is selected, the primary methods for exposure control must be in place. PPE should be considered the last line of defense after engineering and administrative controls have been optimized.

  • Engineering Control - The Fume Hood: All manipulations of solid Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical exhaust ventilation to capture and remove dust, aerosols, and vapors, preventing inhalation exposure.[2]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always have a copy of the Safety Data Sheet (SDS) for this or a closely related compound available. Ensure safety showers and eyewash stations are nearby and unobstructed.[10]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa. The selection is based on a risk assessment that assumes the potential for skin/eye contact and inhalation of fine particulates.

Primary PPE Ensemble
PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust be indirectly vented and compliant with OSHA 29 CFR 1910.133 or EN166.[1]Protects against splashes and airborne powder, which can cause serious eye irritation or damage.[8][9][10] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Skin Protection Nitrile GlovesEnsure proper fit and inspect for tears or punctures before each use.Provides a barrier against dermal absorption, which is a potential route of acute toxicity.[1][8] Always wash hands thoroughly after removing gloves.[1]
Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection

The primary engineering control (fume hood) should prevent the need for routine respiratory protection. However, it is required in specific, higher-risk scenarios:

  • Weighing large quantities (>1g) of the solid.

  • Cleaning up spills.

  • If engineering controls are known to be insufficient.

In these situations, a respirator is necessary.

Protection TypeSpecificationRationale
Particulate Respirator A NIOSH-approved N95, P95, or P100 filtering facepiece respirator.[8]Filters out fine dust particles that may be generated during handling, preventing respiratory irritation and inhalation toxicity.[8][11]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

This section outlines the standard operating procedure for weighing the solid compound and preparing a solution.

PPE Donning Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If the procedure requires it, perform a seal check to ensure your respirator fits correctly.

  • Goggles: Put on your chemical splash goggles.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[8]

Handling Protocol
  • Preparation: Ensure all necessary equipment (spatula, weigh paper, vials, solvent) is inside the fume hood before you begin.

  • Weighing: Minimize the generation of dust when transferring the solid.[8] Do not use a brush to sweep up small spills of powder; instead, gently wipe the area with a damp cloth.

  • Dissolution: Add solvent to the solid slowly to avoid splashing.

  • Post-Handling: Tightly close the primary container.[8] Wipe down the work surface within the fume hood.

  • Hand Washing: After the procedure is complete and PPE has been removed, wash your hands thoroughly with soap and water.[1]

PPE Doffing Sequence
  • Gloves: Remove gloves first, being careful not to touch the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat.

  • Goggles: Remove your goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Washing: Wash your hands again.

Emergency Procedures and Disposal

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Plan
  • Spills: For small spills, gently cover the powder with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep it up and place it in a sealed container for disposal. Avoid creating dust.[2]

  • Waste Disposal: Dispose of unused material and contaminated items (gloves, weigh paper, etc.) as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains. Contaminated PPE should be disposed of in the same manner.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations Start Start Task Assess Assess Task: - Scale (>1g?) - Spill Potential? Start->Assess BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Assess->BasePPE Routine Use (<1g, low risk) AdvPPE Enhanced PPE: - Standard PPE + - N95/P100 Respirator Assess->AdvPPE High Risk (>1g, spill cleanup) Procedure Perform Work in Fume Hood BasePPE->Procedure AdvPPE->Procedure End Task Complete Procedure->End

Caption: PPE selection workflow for handling Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
  • BenchChem. (n.d.). Personal protective equipment for handling Iminoacetonitrile.
  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 28). Full article: Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. Retrieved from [Link]

  • PubMed. (2016, June 28). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • ChemSupply Australia. (n.d.). ADDENDUM TO MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • CPC Biotech. (2026, January 31). MATERIAL SAFETY DATA SHEET According to Regulation UE 2020/878, Annex II. Retrieved from [Link]

  • Prairieland FS. (2020, November 19). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, November 2).
  • scienceindustries. (n.d.). TFA: key facts at a glance. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-Pyrrolidine-2-carbonitrile; 2,2,2-trifluoroacetic acid. Retrieved from [Link]

  • MDPI. (2025, August 12). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Retrieved from [Link]

  • Pesticide Action Network Netherlands. (2025, December 4). Unseen and Unregulated. Retrieved from [Link]

  • ECETOC. (n.d.). 1,1,1,2-Tetrafluoroethane (HFC-134a). Retrieved from [Link]

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